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Core Science & Biosynthesis

Foundational

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 5,5-dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, a valuable boronic ester intermediate in organic synthesis. The document details two primary and effective methodologies: the Palladium-catalyzed Miyaura Borylation of 3-halothiophenes and the Iridium-catalyzed C-H Borylation of thiophene. This guide is designed to offer researchers and drug development professionals the necessary insights to select the most suitable synthetic route based on starting material availability, desired scale, and functional group tolerance. Each protocol is presented with a step-by-step methodology, a discussion of the underlying reaction mechanism, and key experimental parameters.

Introduction: The Significance of Thiophene-Containing Boronic Esters

Thiophene moieties are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1] Their unique electronic properties and ability to participate in various biological interactions make them a cornerstone in medicinal chemistry. Consequently, the development of efficient methods for the functionalization of the thiophene ring is of paramount importance.

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane serves as a stable and versatile building block for the introduction of the thiophen-3-yl group via Suzuki-Miyaura cross-coupling reactions.[2][3] The use of a neopentyl glycol protecting group confers enhanced stability to the boronic acid, making it less prone to dehydration and protodeborylation compared to the free boronic acid, thus facilitating its isolation, purification, and storage.[4]

This guide will explore the two most prominent synthetic pathways to this key intermediate, providing the reader with a detailed and practical understanding of each approach.

Synthetic Strategies

Two principal strategies have emerged as the most effective for the synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane:

  • Palladium-Catalyzed Miyaura Borylation: This classic cross-coupling reaction utilizes a 3-halothiophene (typically 3-bromothiophene) as the starting material and couples it with a diboron reagent in the presence of a palladium catalyst.[4][5][6]

  • Iridium-Catalyzed C-H Borylation: This more modern approach involves the direct functionalization of a C-H bond on the thiophene ring, offering a more atom-economical route that avoids the pre-functionalization required in the Miyaura borylation.[7][8][9][10]

The choice between these two methods will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the presence of other functional groups on the thiophene ring.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the formation of carbon-boron bonds.[4][5][6] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the desired boronic ester.

Reaction Mechanism

The catalytic cycle for the Miyaura borylation is illustrated below. The base plays a crucial role in activating the diboron reagent, facilitating the transmetalation step.

Miyaura_Borylation Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X 3-Bromothiophene Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) Thienyl-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation B_2(neop)_2 Bis(neopentyl glycolato)diboron B_2(neop)_2->Transmetalation Base (e.g., KOAc) Base (e.g., KOAc) Base (e.g., KOAc)->Transmetalation Ar-Pd(II)-B(neop)(L_n) Thienyl-Pd(II)-B(neop)(L_n) Transmetalation->Ar-Pd(II)-B(neop)(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-B(neop)(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Product 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane Reductive\nElimination->Product

Caption: Catalytic cycle of the Miyaura Borylation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane via Miyaura borylation.

Materials:

  • 3-Bromothiophene

  • Bis(neopentyl glycolato)diboron

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane or other suitable anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add potassium acetate (3.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), palladium(II) acetate (0.03 mmol), and the phosphine ligand (0.06 mmol).

  • Addition of Reagents: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask, followed by 3-bromothiophene (1.0 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane as a solid.[11]

Key Experimental Parameters
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄Efficient for cross-coupling reactions.[12]
Ligand PPh₃, dppf, SPhosStabilizes the palladium catalyst and influences its reactivity.
Base KOAc, K₃PO₄, Cs₂CO₃Activates the diboron reagent for transmetalation.[4]
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous and degassed to prevent catalyst deactivation.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursVaries depending on the substrate and catalyst system.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, offering a more atom-economical alternative to traditional cross-coupling methods.[7][8][9][10] This reaction proceeds through a catalytic cycle involving the oxidative addition of a C-H bond to an iridium(III) center.

Reaction Mechanism

The catalytic cycle is believed to involve an Ir(III)/Ir(V) cycle. The active iridium catalyst, typically an iridium(III) tris(boryl) complex, reacts with the thiophene C-H bond in an oxidative addition step to form an iridium(V) intermediate. Reductive elimination then furnishes the borylated thiophene and regenerates the active catalyst.

CH_Borylation Ir(III)(boryl)_3L_n Ir(III)(boryl)_3L_n Oxidative\nAddition Oxidative Addition Ir(III)(boryl)_3L_n->Oxidative\nAddition Thiophene Thiophene Thiophene->Oxidative\nAddition H-Ir(V)(boryl)_3(thienyl)L_n H-Ir(V)(boryl)_3(thienyl)L_n Oxidative\nAddition->H-Ir(V)(boryl)_3(thienyl)L_n Reductive\nElimination Reductive Elimination H-Ir(V)(boryl)_3(thienyl)L_n->Reductive\nElimination Reductive\nElimination->Ir(III)(boryl)_3L_n Regeneration + H_2 Product 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane Reductive\nElimination->Product H-B(neop) Neopentyl glycol borane

Sources

Exploratory

The Physicochemical Profile and Synthetic Utility of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane: A Comprehensive Technical Guide

Executive Summary & Chemical Identity In the realm of modern cross-coupling chemistry, the choice of the boron-containing nucleophile dictates the success, scalability, and efficiency of the reaction. While free boronic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of modern cross-coupling chemistry, the choice of the boron-containing nucleophile dictates the success, scalability, and efficiency of the reaction. While free boronic acids and pinacol (pin) esters dominate the literature, they frequently suffer from inherent drawbacks: boronic acids are prone to dehydration (forming trimeric boroxines) and protodeboronation, whereas pinacol esters, though highly stable, often exhibit sluggish transmetalation kinetics due to severe steric hindrance around the boron center.

Enter 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (CAS: 905966-46-3), the neopentyl glycol ester of 3-thiopheneboronic acid. This compound represents a "Goldilocks" reagent—offering the bench-stability of an ester while maintaining a transmetalation rate that can be up to 100 times faster than its pinacol counterpart[1]. This guide delves into the physicochemical properties, structural advantages, and field-proven experimental protocols for utilizing this highly efficient heteroaryl building block.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
CAS Number 905966-46-3
Molecular Formula C₉H₁₃BO₂S
Molecular Weight 196.07 g/mol
Appearance White to off-white crystalline solid
Lipophilicity (LogP) ~2.5 (Calculated, highly soluble in organic media)
Solubility Profile Soluble in THF, Toluene, DCM, 1,4-Dioxane; Insoluble in H₂O
Storage Conditions 2–8°C, inert atmosphere (Ar/N₂), protect from light

Structural Causality: Why Neopentyl Glycol?

As an Application Scientist, I frequently see process chemistry campaigns fail because of the premature degradation of the boron species. Thiophene-3-boronic derivatives are electron-rich heteroaryls, making the C–B bond exceptionally susceptible to electrophilic cleavage (protodeboronation) under basic aqueous conditions.

By condensing the free boronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol) , we form a 1,3,2-dioxaborinane ring.

  • Thermodynamic Stability: The six-membered dioxaborinane ring provides sufficient steric shielding to prevent spontaneous hydrolysis and boroxine formation, allowing for long-term storage and precise stoichiometric weighing.

  • Kinetic Reactivity: Unlike the five-membered pinacol ester, which places four methyl groups directly adjacent to the boron atom, the neopentyl glycol ester projects its two methyl groups away from the reactive center (at the 5-position of the ring). This reduced steric bulk facilitates rapid formation of the crucial palladium-boronate "ate" complex during the transmetalation step of the Suzuki-Miyaura cycle[2].

Table 2: Comparative Kinetics of Boron Reagents
Boron SpeciesStability (Bench/Aqueous)Transmetalation RatePrimary Use Case
Boronic Acid Low (Forms boroxines)HighFast screening, cheap
Neopentyl Glycol Ester High High Labile/Heteroaryl substrates
Pinacol (Pin) Ester Very HighLowLong-term storage, robust coupling
MIDA Boronate Extremely HighVery LowIterative coupling, slow-release

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure you understand why a parameter is controlled, rather than just how to execute it.

Protocol A: Synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Objective: Generate the neopentyl glycol ester via lithium-halogen exchange of 3-bromothiophene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask. Purge with Argon. Add 3-bromothiophene (10.0 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Thiophenes are prone to "halogen dance" isomerizations at higher temperatures. Strict adherence to -78°C ensures exclusive formation of 3-thienyllithium.

  • Metalation: Dropwise add n-BuLi (1.6 M in hexanes, 10.5 mmol). Stir for 1 hour at -78°C.

  • Boration: Add triisopropyl borate (B(OiPr)₃, 12.0 mmol) dropwise. Stir for 1 hour at -78°C, then allow the reaction to warm to room temperature over 2 hours. Causality: The isopropyl groups provide enough steric bulk to prevent multiple thienyl additions to the boron center, forming a stable lithium trialkylborate intermediate.

  • Esterification: Add neopentyl glycol (11.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir overnight. Causality: The thermodynamic stability of the six-membered ring drives the transesterification, releasing isopropanol.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization (hexanes) or short-path silica plug.

SynthesisWorkflow A 3-Bromothiophene B 3-Thienyllithium (Intermediate) A->B n-BuLi, THF -78°C C Lithium Triisopropyl Thienylborate B->C B(OiPr)3 -78°C to RT D 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane C->D Neopentyl glycol H+, -iPrOH

Figure 1: Synthetic workflow for 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane via lithium-halogen exchange.

Protocol B: Suzuki-Miyaura Cross-Coupling using the Neopentyl Glycol Ester

Objective: Couple the synthesized ester with an aryl halide to form a functionalized biaryl compound.

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial, combine Aryl Bromide (1.0 mmol), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II)-peroxo complexes. Thorough degassing is non-negotiable.

  • Reaction: Seal the vial and heat at 80°C for 4–6 hours. Monitor via TLC or GC-MS. Causality: Because neopentyl glycol esters transmetalate rapidly, reaction times are often halved compared to pinacol esters, minimizing the thermal degradation of the thiophene moiety.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via flash chromatography.

(Note: For highly sensitive substrates, anhydrous conditions using Potassium Trimethylsilanolate (TMSOK) in ethereal solvents can be utilized to completely suppress protodeboronation [3].)

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA + Ar-X TM Transmetalation [Ar-Pd(II)-Thiophene] OA->TM Base (OH- / CO3--) RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Boronate 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane Boronate->TM Fast Transmetalation (Sterically Unhindered)

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the rapid transmetalation of the neopentyl glycol ester.

Conclusion

The physicochemical architecture of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane makes it an indispensable tool for advanced organic synthesis. By carefully selecting the neopentyl glycol protecting group, chemists can bypass the kinetic bottlenecks associated with pinacol esters while avoiding the instability of free boronic acids. Whether you are synthesizing conjugated polythiophenes for organic electronics or developing novel heterocyclic active pharmaceutical ingredients (APIs), integrating this specific boronic ester into your workflow will yield higher conversions, shorter reaction times, and cleaner crude profiles.

References

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Chemical.AI[Link]

  • A New Synthesis of Butadienyl- and Styrylboronic Esters: Highly Reactive Intermediates for Suzuki Cross-Coupling Organic Letters - ACS Publications[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Organic Syntheses[Link]

Foundational

In-Depth Technical Guide: 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane in Advanced Cross-Coupling Methodologies

Executive Summary In modern drug development and complex organic synthesis, the strategic selection of organoboron reagents dictates the efficiency, scalability, and yield of carbon-carbon bond-forming reactions. 5,5-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of organoboron reagents dictates the efficiency, scalability, and yield of carbon-carbon bond-forming reactions. 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (CAS 905966-46-3) is a highly specialized neopentyl glycol (NPG) boronic ester[1]. As a Senior Application Scientist, I frequently transition workflows from free heteroaryl boronic acids to their NPG ester counterparts. This guide dissects the physicochemical advantages, mechanistic pathways, and field-proven protocols for utilizing this specific thiophene building block, which is essential for installing thiophen-3-yl moieties—a critical bioisostere for phenyl rings in pharmacophore optimization.

Physicochemical Profiling & Structural Dynamics

Free 3-thiopheneboronic acid is notoriously challenging to handle; it is prone to rapid protodeboronation and exists in a dynamic equilibrium with its trimeric boroxine form, making accurate stoichiometric calculations nearly impossible. By condensing the boronic acid with 2,2-dimethylpropane-1,3-diol, the boron atom is locked into a stable 1,3,2-dioxaborinane ring[2].

Table 1: Quantitative Physicochemical Data[1]
ParameterValue / Specification
Chemical Name 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
CAS Number 905966-46-3
Molecular Formula C9H13BO2S
Molecular Weight 196.07 g/mol
Typical Purity 98%
Storage Conditions 2-8°C, inert atmosphere, protected from light
Table 2: Comparative Reactivity Profile
Feature3-Thiopheneboronic AcidNPG Ester (CAS 905966-46-3)
Structural State Variable (Monomer/Boroxine mixture)Highly stable, defined monomer
Stoichiometric Precision Low (due to variable anhydride content)Exact (enables precise equivalents)
Chromatographic Stability Poor (streaks on silica gel)Excellent (amenable to flash chromatography)
Reactivity Scope Standard Suzuki couplingsAdvanced carbonylative & stereoconvergent couplings

Mechanistic Insights: The Catalytic Pathway

The utility of CAS 905966-46-3 shines in transition-metal-catalyzed cross-couplings, such as stereoconvergent nickel-catalyzed reactions[2] and ruthenium-catalyzed carbonylative couplings[3]. The NPG ester provides a finely tuned transmetalation rate. It is robust enough to survive basic aqueous conditions without premature degradation, yet reactive enough to form the crucial nucleophilic "ate" complex when coordinated by a base.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide (Ar-X) Base Base Activation Pd(II)(Ar)(OH/OR) OxAdd->Base Base (e.g., K2CO3) TransMet Transmetalation Pd(II)(Ar)(Thiophen-3-yl) Base->TransMet Boronate Activation RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-(Thiophen-3-yl) Coupled Product RedElim->Product Boronate CAS 905966-46-3 NPG Boronic Ester Boronate->TransMet Transmetalation

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling featuring NPG boronate transmetalation.

Validated Experimental Methodologies

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of the NPG Boronic Ester[2]

Objective: Convert unstable 3-thiopheneboronic acid into the stable NPG ester (CAS 905966-46-3).

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 3-thiopheneboronic acid (10.0 mmol) and 2,2-dimethylpropane-1,3-diol (neopentyl glycol, 10.5 mmol).

    • Causality: A slight excess (0.5 mmol) of the diol ensures complete consumption of the boronic acid, preventing the carryover of difficult-to-separate boroxines.

  • Solvent Addition: Suspend the solid reagents in anhydrous toluene (50 mL).

    • Causality: Toluene forms a highly efficient, low-boiling azeotrope with water, which is necessary to drive the thermodynamically reversible esterification to completion.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) for 3 to 4 hours.

    • Self-Validation: The Dean-Stark trap serves as a real-time visual validator. The collection of approximately 0.36 mL of water (theoretical yield for 10 mmol) confirms 100% conversion.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with Hexane/Ethyl Acetate 9:1) to yield the pure 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane as a solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond between an aryl halide and the thiophen-3-yl NPG ester.

  • Reagent Loading: In a Schlenk tube, combine the aryl halide (1.0 mmol), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 mmol)[1], Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Atmospheric Control (Degassing): Evacuate the Schlenk tube and backfill with high-purity nitrogen. Repeat this cycle three times.

    • Causality: Palladium(0) intermediates are highly susceptible to oxidative deactivation. Strict anaerobic conditions maintain the catalyst's active state.

  • Solvent Introduction: Add degassed 1,4-dioxane/water (4:1 v/v, 10 mL) via syringe.

    • Causality: The biphasic yet miscible nature of Dioxane/H₂O is critical. Dioxane solvates the organic substrates, while water dissolves the K₂CO₃. The dissolved carbonate/hydroxide ions coordinate to the empty p-orbital of the boron atom in the NPG ester, converting it from a trigonal planar geometry to a tetrahedral "ate" complex, which is mandatory for transmetalation.

  • Thermal Activation: Heat the reaction mixture at 90 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS or TLC. The complete disappearance of the aryl halide peak validates the efficiency of the catalytic cycle.

  • Workup: Quench with water, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

References

  • CAS No.
  • Highly E-selective, Stereoconvergent Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkenyl Ethers Source: Semantic Scholar URL
  • Ruthenium-Catalyzed Carbonylative Coupling of Anilines with Organoboranes by the Cleavage of Neutral Aryl C–N Bond | Organic Letters Source: ACS Publications URL

Sources

Exploratory

Structure Elucidation of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane: A Comprehensive Analytical Guide

Executive Summary In modern medicinal chemistry and materials science, organoboron compounds serve as indispensable linchpins for carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, organoboron compounds serve as indispensable linchpins for carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction. While pinacol boronic esters (Bpin) dominate the literature, neopentyl glycol boronic esters—such as 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (CAS: 905966-46-3)[1]—offer distinct advantages. They exhibit unique stability profiles, simplified NMR signatures, and enhanced reactivity in specific base-promoted couplings (e.g., using potassium trimethylsilanolate)[2].

This whitepaper provides an authoritative, step-by-step framework for the structural elucidation of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. By synthesizing multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy, we establish a self-validating analytical system that ensures rigorous quality control for drug development professionals.

Chemical Identity & Structural Logic

Before diving into spectral assignments, it is critical to understand the molecular architecture and the causality behind its analytical behavior.

  • Chemical Name: 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

  • Molecular Formula: C9H13BO2S

  • Molecular Weight: 196.07 g/mol

  • Structural Components:

    • Thiophene Ring: A heteroaromatic system attached at the 3-position.

    • 1,3,2-Dioxaborinane Ring: A six-membered boronic ester containing a gem-dimethyl group at the 5-position (derived from neopentyl glycol).

Workflow A Synthesis: Thiophene-3-boronic acid + Neopentyl Glycol B Crude 5,5-Dimethyl-2- (thiophen-3-yl)-1,3,2- dioxaborinane A->B C 1H & 13C NMR (Thiophene & Aliphatic) B->C D 11B NMR (Boron Coordination) B->D E HRMS (ESI+) (Isotopic Pattern) B->E F Structure Confirmed C->F D->F E->F

Workflow for the synthesis and structural elucidation of the boronic ester.

Multi-Nuclear NMR Elucidation

The cornerstone of validating this structure lies in multi-nuclear NMR. The presence of the quadrupolar 11 B nucleus (spin I=3/2 ) introduces specific spectroscopic phenomena that must be accounted for.

1 H NMR Spectroscopy (Proton Assignment)

The 1 H NMR spectrum of this molecule is highly diagnostic due to the stark contrast between the aliphatic neopentyl moiety and the heteroaromatic thiophene ring[3].

  • The Aliphatic Region: Neopentyl glycol esters are favored analytically because they produce two sharp, unambiguous singlets. The gem-dimethyl protons resonate at ~1.02 ppm (6H), while the methylene protons adjacent to the oxygen atoms (-CH 2​ -O-) resonate at ~3.76 ppm (4H)[2].

  • The Heteroaromatic Region: A 3-substituted thiophene exhibits an AMX spin system. The proton at C-2 (adjacent to the sulfur and the boron-bearing carbon) is the most deshielded, typically appearing as a doublet of doublets around 7.85 ppm. The protons at C-4 and C-5 appear at ~7.40 ppm and ~7.30 ppm, respectively, with characteristic coupling constants ( J4,5​≈5.0 Hz, J2,5​≈3.0 Hz, J2,4​≈1.2 Hz).

NMR_Logic N1 1H NMR Spectrum N2 Aliphatic Region (0.5 - 4.0 ppm) N1->N2 N3 Aromatic Region (7.0 - 8.0 ppm) N1->N3 N4 Singlet, 6H, ~1.0 ppm (gem-dimethyl) N2->N4 N5 Singlet, 4H, ~3.7 ppm (-CH2-O-) N2->N5 N6 AMX Spin System (H-2, H-4, H-5) N3->N6 N7 H-2: ~7.8 ppm (dd) H-4: ~7.4 ppm (dd) H-5: ~7.3 ppm (dd) N6->N7

Logical decision tree for 1H NMR signal assignment of the target molecule.

13 C NMR Spectroscopy (Carbon Assignment & Quadrupolar Relaxation)

The 13 C NMR spectrum confirms the carbon skeleton, but requires expert interpretation regarding the carbon attached directly to the boron atom (C-3 of the thiophene ring). Because 11 B is a quadrupolar nucleus, it induces rapid relaxation of the attached 13 C nucleus. Causality: This rapid relaxation broadens the 13 C signal so severely that the C-B carbon is frequently "missing" or appears as a very broad, low-intensity hump in standard 1D 13 C{1H} experiments. This absence is actually a self-validating indicator of direct C-B bond formation.

11 B NMR Spectroscopy (Boron Coordination State)

11 B NMR is mandatory to confirm that the boronic ester is intact and monomeric.

  • A tricoordinate, sp2 -hybridized boron atom in a 1,3,2-dioxaborinane ring consistently exhibits a broad singlet at δ 26.0 – 28.0 ppm [4].

  • If the sample has degraded or formed a tetracoordinate "ate" complex (e.g., with water or Lewis bases), the signal will shift dramatically upfield to δ 0 – 5 ppm.

Data Presentation: Spectral Summary Table
NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment / Structural Correlation
1 H 1.02s, 6HNeopentyl gem-dimethyl (-CH 3​ )
1 H 3.76s, 4HNeopentyl methylene (-CH 2​ -O-)
1 H 7.30dd, J=5.0,3.0 Hz, 1HThiophene H-5
1 H 7.40dd, J=5.0,1.2 Hz, 1HThiophene H-4
1 H 7.85dd, J=3.0,1.2 Hz, 1HThiophene H-2
13 C 22.0sNeopentyl -CH 3​
13 C 32.0sNeopentyl quaternary carbon
13 C 72.5sNeopentyl -CH 2​ -O-
13 C ~125.0 - 136.0s (3 signals observed)Thiophene C-2, C-4, C-5
13 C Not observed-Thiophene C-3 (Quadrupolar broadening)
11 B 27.2br sTricoordinate Boron ( sp2 )

Mass Spectrometry & Vibrational Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI) or Electron Ionization (EI), the exact mass of the molecular ion [M] + or [M+H] + must be determined.

  • Theoretical Exact Mass: For C 9​ H 1311​ BO 2​ S, the calculated mass is approximately 196.0730 Da.

  • Isotopic Signature: Boron naturally exists as two isotopes: 10 B (~20%) and 11 B (~80%). The mass spectrum must display a characteristic M−1 peak at roughly 25% the intensity of the base molecular ion, confirming the presence of a single boron atom.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups:

  • B-O Stretching: A strong, broad absorption band between 1300–1380 cm −1 validates the boronic ester linkage.

  • Aliphatic C-H: Sharp peaks around 2850–2970 cm −1 correspond to the neopentyl methyl groups.

  • Aromatic C-H & C=C: Weak stretches >3000 cm −1 and ring breathing modes around 1500–1600 cm −1 confirm the thiophene ring.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and subsequent analytical preparation.

Protocol A: Condensation Synthesis of the Boronic Ester

Rationale: Esterification of boronic acids with diols is an equilibrium process. Driving the reaction to completion requires the physical removal of water.

  • Preparation: Charge a 100 mL round-bottom flask with thiophene-3-boronic acid (10.0 mmol) and neopentyl glycol (10.5 mmol, 1.05 equiv)[2].

  • Solvent & Setup: Add 40 mL of anhydrous toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the Dean-Stark trap; the reaction is complete when water ceases to collect (typically 2–4 hours).

  • Workup: Cool to room temperature, concentrate the toluene under reduced pressure, and purify the crude residue via short-path distillation or silica gel chromatography (Hexanes/EtOAc) to yield the pure 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane.

Protocol B: Expert NMR Sample Preparation

Rationale: Boron NMR is highly susceptible to background interference from standard laboratory glassware.

  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Tube Selection (Critical): For 1 H and 13 C NMR, standard borosilicate glass tubes are acceptable. However, for 11 B NMR, the sample must be transferred to a quartz NMR tube . Borosilicate glass contains significant amounts of boron, which produces a massive, broad background signal around δ 18 ppm that can obscure or distort the sample's signal.

  • Acquisition Parameters:

    • 1 H NMR: 400 or 500 MHz, 16 scans, relaxation delay (D1) = 1.0 s.

    • 13 C NMR: 100 or 125 MHz, 1024 scans, D1 = 2.0 s.

    • 11 B NMR: 128 or 160 MHz, 128 scans. Use a background suppression pulse sequence if a quartz tube is unavailable, though physical exclusion (quartz) is vastly superior.

References

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from:[Link]

  • Oriental Journal of Chemistry. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Retrieved from:[Link]

  • ACS Omega. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acid esters, are indispensable intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acid esters, are indispensable intermediates. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science. Among these critical reagents is 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, a stable, crystalline solid that serves as an efficient precursor for introducing the thiophene-3-yl moiety. The thiophene ring itself is a privileged scaffold found in numerous blockbuster drugs.

Given its pivotal role, unambiguous structural verification of this boronic ester is not merely a procedural step but a prerequisite for reliable and reproducible downstream applications. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, moving beyond simple peak assignment to explain the underlying principles and practical considerations for acquiring and interpreting high-quality data.

Section 1: Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure consists of two main components: a 3-substituted thiophene ring and a 5,5-dimethyl-1,3,2-dioxaborinane ring (a neopentyl glycol-derived protecting group).

This structure gives rise to five unique proton signals:

  • Three Aromatic Protons on the thiophene ring (H-2, H-4, H-5).

  • Two Aliphatic Protons on the dioxaborinane ring (methylene, -CH₂-, and methyl, -CH₃).

The electronic environment of each proton, dictated by factors like electronegativity of adjacent atoms and aromatic ring currents, determines its chemical shift (δ).[1]

Caption: Molecular structure with unique proton environments labeled.

Section 2: Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and analysis of similar structures, a standard ¹H NMR spectrum of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane in deuterated chloroform (CDCl₃) is predicted to exhibit the following characteristics.

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H-2 Thiophene-H2~7.8 - 8.0Singlet (s) or narrow multiplet1HLocated between the electronegative sulfur atom and the electron-withdrawing boronic ester group, leading to significant deshielding.
H-5 Thiophene-H5~7.4 - 7.6Doublet of doublets (dd)1HCoupled to both H-2 and H-4, though the coupling to H-2 is often smaller. Deshielded by the ring current.[2]
H-4 Thiophene-H4~7.2 - 7.3Doublet of doublets (dd)1HCoupled to H-5. Typically the most upfield of the thiophene protons in a 3-substituted system.[2]
-CH₂-a Dioxaborinane-CH₂~3.7 - 3.8Singlet (s)4HMethylene protons are equivalent and adjacent to deshielding oxygen atoms. No adjacent protons to couple with.
-CH₃-b Dioxaborinane-CH₃~1.0 - 1.1Singlet (s)6HMethyl protons are equivalent and shielded. No adjacent protons to couple with, resulting in a sharp singlet.[3]

Section 3: Experimental Protocol for High-Fidelity Data Acquisition

The integrity of NMR data is fundamentally linked to the rigor of the experimental procedure. The following protocol is designed to be a self-validating system, ensuring that the acquired data is both accurate and reproducible.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing solubility issues.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a versatile solvent for many organic compounds and its residual proton peak at ~7.26 ppm does not typically interfere with the signals of interest.[4] TMS provides the universally accepted reference signal at 0.00 ppm.

  • Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Causality: Insoluble impurities can degrade the magnetic field homogeneity (shimming), leading to broadened spectral lines and reduced resolution.

  • Tube Sealing: Cap the NMR tube securely. Causality: This prevents solvent evaporation, which would alter the sample concentration during the experiment.

Instrument and Experiment Setup (400 MHz Spectrometer Example)
  • Sample Insertion: Insert the NMR tube into the spectrometer.

  • Locking: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring the stability of the experiment and the accuracy of chemical shifts.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency. Causality: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is critical for sensitivity.

  • Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity, using the lock signal as a guide. Aim for a sharp, symmetrical lock peak. Causality: A homogeneous magnetic field is the single most important factor for obtaining high-resolution spectra with sharp lines and minimal distortion.

  • Parameter Setting:

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Set to ~12-15 ppm, centered around 5-6 ppm. Causality: This width comfortably encompasses the expected range of signals from TMS (0 ppm) to the downfield aromatic protons (~8 ppm).

    • Number of Scans (NS): Acquire 16 to 32 scans. Causality: This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.[2] The signal-to-noise ratio improves with the square root of the number of scans.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. Causality: This delay allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration, which is crucial for determining the relative number of protons.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform. Causality: This mathematical process converts the time-domain signal (FID) into the familiar frequency-domain spectrum. The window function improves the signal-to-noise ratio at a minor cost to resolution.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate all signals and normalize the values to a known proton count (e.g., the 6H singlet of the methyl groups).

Section 4: Data Analysis Workflow and Structural Confirmation

The final step is a systematic analysis of the processed spectrum to confirm the molecular structure. This process validates the identity and purity of the compound.

Caption: Workflow for NMR data acquisition, analysis, and structural confirmation.

A successful analysis will show:

  • Five distinct signals in the spectrum.

  • The integrals of these signals correspond to a ratio of 1:1:1:4:6.

  • The chemical shifts align with the predicted values in the table, with three signals in the aromatic region (7.2-8.0 ppm) and two sharp singlets in the aliphatic region (~3.7 ppm and ~1.0 ppm).

  • The multiplicities of the aromatic signals confirm the 3-substitution pattern of the thiophene ring.

Any significant deviation from this pattern, such as the presence of additional peaks, suggests impurities. For example, a broad singlet around 1.5-2.5 ppm could indicate water, while sharp singlets at ~3.46 ppm and ~0.89 ppm would suggest the presence of unreacted neopentyl glycol.[3][4]

Conclusion

The ¹H NMR spectrum of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane provides a unique and definitive fingerprint for its structural verification. By understanding the distinct chemical environments of the thiophene and dioxaborinane protons, and by following a rigorous experimental and analytical workflow, researchers can confidently ascertain the identity and purity of this crucial synthetic building block. This analytical diligence is fundamental to ensuring the success and reproducibility of subsequent chemical transformations in drug discovery and materials science.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. (2025). Benchchem.
  • Thiophene(110-02-1) 1H NMR spectrum. ChemicalBook.
  • 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum. ChemicalBook.
  • 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum. ChemicalBook.
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
  • neopentyl glycol(126-30-7) 1H NMR spectrum. ChemicalBook.
  • 1-[(Ethoxycarbonyl)methyl]-1H-pyrazole-4-boronic acid pinacol ester, 97%. ThermoFisher Scientific.
  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate.
  • 5,5-dimethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborinane. Molekula.
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate.
  • Supporting Information. The Royal Society of Chemistry.
  • 1-(1-Ethoxycarbonyl-2,2-dimethyl)-1H-pyrazole-4-boronic acid, pinacol ester. Boron Molecular.
  • ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). ResearchGate.
  • Neopentyl glycol diglycidyl ether (17557-23-2) 1H NMR spectrum. ChemicalBook.
  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Avantor.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. Fluorochem.
  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide(942070-94-2) 1H NMR spectrum. ChemicalBook.
  • 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. Sigma-Aldrich.
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. ChemScene.
  • 3-Pyridineboronic acid neopentylglycol ester. Sigma-Aldrich.
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. PubChem.
  • Supporting Information. The Royal Society of Chemistry.
  • ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... ResearchGate.
  • 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. ChemicalBook.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • α'-methyl Etonitazene (citrate). Cayman Chemical.
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole. BLD Pharm.
  • Neopentyl glycol boronic esters database. Organoboron Compounds.

Sources

Exploratory

13C NMR Characterization of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane: An In-Depth Technical Guide

Executive Summary In modern drug discovery and materials science, heteroaromatic boronic esters are indispensable building blocks. Specifically, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (also known as 3-thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, heteroaromatic boronic esters are indispensable building blocks. Specifically, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (also known as 3-thiopheneboronic acid neopentyl glycol ester) serves as a highly reactive, stable intermediate for transition-metal-catalyzed cross-coupling reactions[1]. Validating the structural integrity and purity of this compound prior to synthetic deployment is critical. This whitepaper provides a comprehensive, causality-driven guide to the 13C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing spectral assignments, the physical chemistry behind quadrupolar relaxation, and self-validating experimental protocols.

Structural Anatomy & The Physics of the Boron-Carbon Bond

The molecule consists of two distinct structural domains:

  • The Thiophene Core: An electron-rich heteroaromatic ring substituted at the C3 position.

  • The Dioxaborinane (Neopentyl Glycol) Ester: A cyclic boronic ester that provides steric shielding and thermodynamic stability, preventing premature protodeboronation.

The Quadrupolar Broadening Phenomenon

A hallmark of organoboron 13C NMR is the behavior of the carbon atom directly attached to the boron (the C3 carbon of the thiophene ring). Boron-11 ( 11B ) is a quadrupolar nucleus with a spin of I=3/2 . The interaction between the nuclear electric quadrupole moment and the asymmetric electric field gradient at the nucleus causes rapid spin-lattice relaxation ( T1​ ).

Because the 11B nucleus is relaxing rapidly, the scalar coupling ( J -coupling) between 13C and 11B enters an intermediate exchange regime on the NMR timescale. This partial decoupling results in severe line broadening of the C3 carbon signal, often causing it to blend into the baseline if the signal-to-noise ratio (SNR) is insufficient. Recognizing this causality is essential for accurate spectral interpretation[2].

Quantitative Data: 13C NMR Chemical Shift Assignments

The following table summarizes the expected 13C NMR chemical shifts for 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Data is calibrated against the central peak of CDCl3​ at 77.16 ppm[2].

Table 1: 13C NMR Spectral Assignments (100 MHz, CDCl3​ )

Carbon PositionChemical Shift ( δ , ppm)Multiplicity / Line ShapeStructural DomainAssignment Rationale
C2 ~136.0Sharp singletThiophene CoreDeshielded by adjacent sulfur and electropositive boron resonance.
C3 (C-B) ~129.5Broad singletThiophene CoreBroadened due to 11B quadrupolar relaxation.
C4 ~129.0Sharp singletThiophene CoreStandard aromatic methine adjacent to the borylation site.
C5 ~125.5Sharp singletThiophene CoreShielded aromatic methine adjacent to the sulfur atom.
C4', C6' ~72.3Sharp singletDioxaborinaneOxygen-bound methylene carbons (equivalent by symmetry).
C5' ~31.9Sharp singletDioxaborinaneQuaternary aliphatic carbon of the neopentyl group.
CH 3​ (x2) ~21.9Sharp singletDioxaborinaneEquivalent methyl groups on the neopentyl ring.

Experimental Protocol: High-Resolution 13C NMR Acquisition

To capture the elusive C3 quadrupolar-broadened carbon and ensure high-fidelity data, researchers must move beyond default NMR parameters. The following self-validating protocol guarantees structural confirmation.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Stoichiometry): Dissolve 50 mg of the analyte in 0.6 mL of anhydrous CDCl3​ . Causality: High concentration is mandatory for 13C NMR to overcome the low natural abundance (1.1%) of the 13C isotope and to resolve the broadened C-B signal against the baseline noise.

  • Shimming and Tuning: Perform automated gradient shimming (e.g., topshim on Bruker systems) followed by manual fine-tuning of the Z1 and Z2 coils. Causality: Perfect magnetic field ( B0​ ) homogeneity is required to ensure the sharp neopentyl methyl peaks (~21.9 ppm) do not overlap or exhibit artificial shoulders.

  • Pulse Sequence Selection: Utilize a standard 1D 13C sequence with proton decoupling (e.g., zgpg30). Causality: Inverse gated decoupling can be used if quantitative integration is required, as it suppresses the Nuclear Overhauser Effect (NOE) that normally artificially inflates the intensity of protonated carbons.

  • Parameter Optimization (The Critical Step): Set the relaxation delay ( D1​ ) to 2–3 seconds and the number of scans (NS) to a minimum of 512 (preferably 1024). Causality: The quaternary C5' carbon (~31.9 ppm) and the boron-bound C3 carbon lack directly attached protons, resulting in longer T1​ relaxation times. A longer D1​ ensures complete longitudinal magnetization recovery between pulses, preventing signal saturation.

  • Data Processing & Validation: Apply a line broadening (LB) factor of 1.0 Hz before Fourier Transformation. Validate the spectrum by confirming the internal stoichiometric ratio: the integral of the neopentyl quaternary carbon must perfectly match the expected 1:1 ratio with the thiophene core, proving the absence of free 3-thiopheneboronic acid degradation products.

NMR_Workflow A Sample Preparation (50 mg in 0.6 mL CDCl3) B Shimming & Tuning (Optimize B0 homogeneity) A->B C Pulse Sequence Selection (zgpg30: Inverse gated decoupling) B->C D Data Acquisition (D1 = 2-3s, NS = 512-1024) C->D E Fourier Transform & Phase Correction D->E F Peak Picking & Integration (Identify C-B quadrupolar broadening) E->F

Figure 1: Step-by-step experimental workflow for acquiring high-resolution 13C NMR spectra.

Applications in Drug Development: The Suzuki-Miyaura Interface

Once the structural integrity of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is validated via 13C NMR, it is rapidly deployed in Suzuki-Miyaura cross-coupling reactions[3]. This reaction is a cornerstone of modern pharmaceutical synthesis, allowing for the precise construction of carbon-carbon bonds between the thiophene ring and various aryl or vinyl halides.

The neopentyl glycol ester is specifically chosen over the traditional pinacol ester in certain workflows because it offers a different steric profile and can exhibit altered transmetalation kinetics, which is highly advantageous when coupling sterically hindered or electronically deactivated electrophiles[1].

Suzuki_Cycle A Pd(0) Catalyst B Oxidative Addition (Aryl Halide insertion) A->B C Transmetalation (3-Thienylboronic ester reacts) B->C D Reductive Elimination (Product Formation) C->D D->A E Cross-Coupled Product (3-Arylthiophene derivative) D->E

Figure 2: Logical relationship of the Suzuki-Miyaura catalytic cycle using the boronic ester.

Conclusion

The 13C NMR characterization of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane requires a deep understanding of both the physical chemistry of the boron-carbon bond and the specific relaxation dynamics of quaternary and quadrupolar-affected nuclei. By adhering to the causality-driven protocols outlined in this guide, researchers can ensure the highest level of analytical confidence, thereby safeguarding the integrity of downstream synthetic applications in drug discovery and materials engineering.

References

  • Title: Ruthenium-Catalyzed Carbonylative Coupling of Anilines with Organoboranes by the Cleavage of Neutral Aryl C–N Bond Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Science & Business Media / Semantic Scholar URL: [Link]

Sources

Foundational

Stability and Storage Conditions for Thiophene-3-Boronic Acid Neopentyl Glycol Ester

An In-depth Technical Guide: Abstract: Thiophene-3-boronic acid neopentyl glycol ester is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: Thiophene-3-boronic acid neopentyl glycol ester is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility, however, is intrinsically linked to its chemical integrity. As with many organoboron compounds, its stability is not absolute, and improper handling or storage can lead to degradation, compromising experimental outcomes. Boronic acids themselves are often unstable, but their conversion to esters, such as the neopentyl glycol ester, provides enhanced stability for purification and storage.[2][3] This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines field-proven protocols for its storage and handling, and details analytical methodologies for purity assessment, ensuring researchers can maintain its quality and achieve reproducible results.

Chemical Profile and Inherent Instability

Understanding the stability of thiophene-3-boronic acid neopentyl glycol ester begins with its structure. The neopentyl glycol group forms a six-membered ring with the boron atom, which is generally more thermodynamically stable than five-membered ring analogues (like pinacol esters).[4] This esterification protects the inherently reactive boronic acid moiety.[5] However, the compound remains susceptible to several degradation pathways, primarily driven by environmental factors.

Key Degradation Pathways:

  • Hydrolysis: This is the most common degradation route for boronic esters.[6] In the presence of water, the ester can hydrolyze back to the parent thiophene-3-boronic acid and neopentyl glycol.[7] This process can be catalyzed by acidic or basic conditions and compromises the reagent's purity and intended reactivity.

  • Oxidation: The carbon-boron (C-B) bond is susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species.[8][9] This irreversible reaction yields the corresponding phenol (or in this case, a hydroxylated thiophene derivative) and boric acid byproducts, rendering the molecule inactive for cross-coupling.

  • Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[10] It can be promoted by moisture, elevated temperatures, or certain acidic/basic conditions, leading to the formation of thiophene as an impurity.[10]

cluster_main Thiophene-3-Boronic Acid Neopentyl Glycol Ester cluster_products Degradation Products A Thiophene-3-Boronic Acid Neopentyl Glycol Ester B Thiophene-3-Boronic Acid + Neopentyl Glycol A->B Hydrolysis (+ H₂O) C 3-Hydroxythiophene Derivative A->C Oxidation (+ [O]) D Thiophene A->D Protodeboronation (+ H⁺)

Figure 1: Primary degradation pathways for thiophene-3-boronic acid neopentyl glycol ester.

Recommended Long-Term Storage Conditions

Proper storage is the most critical factor in preserving the long-term integrity of thiophene-3-boronic acid neopentyl glycol ester. The primary goal is to mitigate exposure to moisture, oxygen, heat, and light.[10]

ParameterRecommendationRationale
Temperature -20°C to 5°CReduces kinetic rates of decomposition pathways like hydrolysis and protodeboronation.[10][11]
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents degradation from atmospheric moisture and oxygen.[10][12]
Container Tightly sealed amber glass vial or Schlenk flask with a PTFE-lined cap.Protects from light to prevent photo-decomposition and ensures an airtight seal against the environment.[10]
Environment Dry, dark location (e.g., freezer or refrigerator within a desiccator).Minimizes exposure to ambient moisture and light.[13]
Handling Minimize freeze-thaw cycles.Aliquoting the material into smaller, single-use vials upon receipt is highly recommended.

Expert Insight: While borates have a natural tendency to cake over time, especially powdered forms, maintaining a low-humidity environment is crucial.[14] For highly sensitive applications, storing the material inside a glovebox is the gold standard.[10]

Safe Handling and Inert Atmosphere Protocols

Handling protocols must be designed to prevent exposure to the laboratory atmosphere. Even brief exposure can introduce enough moisture to initiate hydrolysis on the surface of the solid material.

cluster_workflow Safe Handling Workflow start Start: Retrieve from -20°C Storage equilibrate Equilibrate container to room temperature in a desiccator start->equilibrate Prevents condensation transfer Transfer container into inert atmosphere (Glovebox or Schlenk line) equilibrate->transfer open_weigh Open container and weigh required amount into a pre-dried reaction vessel transfer->open_weigh seal_store Tightly re-seal parent container, purge with inert gas, and return to cold storage open_weigh->seal_store Storage Integrity dissolve Dissolve aliquot in anhydrous solvent under inert atmosphere open_weigh->dissolve Experimental Use end Proceed with reaction dissolve->end

Figure 2: Recommended workflow for handling air- and moisture-sensitive boronic esters.

Step-by-Step Handling Protocol:

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.[12] All solvents must be anhydrous.

  • Equilibration: Remove the sealed container from cold storage and place it in a desiccator. Allow it to warm completely to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Transfer: Transfer the sealed container into an inert atmosphere glovebox.[10] If a glovebox is unavailable, use Schlenk line techniques.

  • Dispensing: Briefly open the container and quickly weigh the desired amount of the ester into a tared, dry reaction flask already under an inert atmosphere.

  • Resealing: Tightly reseal the original container. If using Schlenk techniques, evacuate and backfill the headspace with inert gas 3-5 times before re-storing.

  • Usage: Add anhydrous solvent to the reaction flask containing the weighed ester via a dry syringe or cannula to prepare for the reaction.

Analytical Methods for Purity and Stability Assessment

Verifying the purity of thiophene-3-boronic acid neopentyl glycol ester is non-trivial due to its potential for on-column degradation with standard analytical techniques.

Challenges with Conventional HPLC:

Standard reversed-phase HPLC (RP-HPLC) often uses aqueous mobile phases, which can cause the boronic ester to hydrolyze during the analysis itself.[15][16] This leads to inaccurate purity readings, showing peaks for the corresponding boronic acid that may not have been present in the original solid sample.[6][16]

Recommended Analytical Techniques:

TechniquePrinciple & AdvantagesConsiderations
Supercritical Fluid Chromatography (SFC-MS) Uses supercritical CO₂ as the primary mobile phase, avoiding water and preventing hydrolysis.[6] It is a highly sensitive and "greener" method.[16]Requires specialized equipment. Method development involves optimizing co-solvents and additives.[16]
Hydrophilic Interaction Liquid Chromatography (HILIC) An alternative to RPLC that has been used successfully for analyzing water-sensitive boronic esters without causing hydrolysis.[16]May require careful method development to achieve good separation.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds, as it completely avoids an aqueous phase.[15]The compound must be sufficiently volatile and not decompose at the injection port temperature.
High-pH RP-HPLC For some boronic esters, analysis at a pH above the pKa of the corresponding boronic acid can stabilize the ester in aqueous conditions.[15]Not universally applicable and requires columns stable at high pH. The highly polar boronic acid byproduct can be difficult to retain.[15]

Sample Protocol: Purity Assessment by SFC-MS

This is an illustrative protocol based on established methods for analogous compounds.[6][16]

  • Sample Preparation: In an inert atmosphere, accurately weigh ~1 mg of the ester and dissolve it in 1 mL of an anhydrous solvent mixture (e.g., 80:20 Acetonitrile:Methanol) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: Use a column suitable for polar analytes, such as a Celeris Arginine column.[16]

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Acetonitrile/Methanol (80:20) with a basic additive like 0.2% 7N methanolic ammonia to ensure stability.[16]

    • Gradient: A suitable gradient from low %B to high %B to elute the main compound and any impurities.

    • Flow Rate: ~3.0 mL/min.

    • Column Temperature: 40°C.

  • Detection: Mass Spectrometry (MS) to confirm the identity of the parent peak and identify any potential degradation products (e.g., the hydrolyzed boronic acid).

By employing these advanced storage, handling, and analytical techniques, researchers can ensure the quality and reliability of thiophene-3-boronic acid neopentyl glycol ester, leading to more robust and reproducible synthetic outcomes.

References

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester.
  • Various Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters.
  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
  • ACS Figshare. (2024).
  • HZPT. (2024). Understanding the Protection of Boronic Acid in Iterative Suzuki-Miyaura Coupling.
  • PMC. (2026). A new class of customisable stable boronic ester assemblies.
  • Patsnap Eureka. (2026). How to Stabilize Boric Acid for Long-Term Storage in Industry.
  • Sigma-Aldrich. Thiophene-2-boronic acid neopentyl glycol ester.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Organic Syntheses Procedure. boronic esters.
  • ResearchGate. Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a.
  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
  • TargetMol. Thiophene-2-boronic acid neopentyl glycol ester.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Journal of Pharmaceutical Sciences. (2000).
  • U.S. Borax. Borate handling and storage.
  • National Academic Digital Library of Ethiopia.
  • ChemRxiv. Boronic ester derivative-dependent activity of parthenolide analogues.
  • ResearchGate. (2022). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
  • Organic Syntheses. (2020).

Sources

Exploratory

Introduction to Suzuki-Miyaura cross-coupling reactions

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions For Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was later recognized with the 2010 Nobel Prize in Chemistry.[1][3] This guide, designed for professionals in research and drug development, provides a deep dive into the reaction's core principles. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, the rationale behind component selection, and the practical nuances that govern success at the bench and during scale-up. By synthesizing mechanistic theory with field-proven insights, this document serves as a comprehensive resource for both optimizing existing protocols and troubleshooting challenging transformations.

The Catalytic Cycle: A Mechanistic Deep Dive

At its heart, the Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide or pseudohalide.[1] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding the interplay of these steps is critical for rational catalyst and condition selection.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst. This species undergoes oxidative addition into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step of the cycle.[4][6] The palladium center is oxidized from Pd(0) to a square planar Pd(II) species. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[1][4] While aryl chlorides are more economical, their stronger C-Cl bond requires more reactive catalysts, typically featuring bulky, electron-rich phosphine ligands, to facilitate this step.[4][7]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[6] For this to occur, the organoboron reagent must first be activated by a base.[7] The base reacts with the boronic acid (or a precursor) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which enhances the polarization of the C-B bond and facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[7][8] The halide or other leaving group on the palladium is displaced, resulting in a diarylpalladium(II) complex. The exact mechanism of this step can be complex and is a subject of ongoing study.[1][9]

  • Reductive Elimination : In the final step, the two organic groups on the diarylpalladium(II) complex are coupled, forming the new C-C bond of the desired product.[4] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6] This step generally requires the two organic groups to be cis to each other on the palladium center.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA trans-Ar-Pd(II)L₂(X) Pd0->PdII_OA Oxidative Addition (+ Ar-X) PdII_TM trans-Ar-Pd(II)L₂(Ar') PdII_OA->PdII_TM Transmetalation (+ [Ar'B(OH)₃]⁻) PdII_cis cis-Ar-Pd(II)L₂(Ar') PdII_TM->PdII_cis cis/trans Isomerization PdII_cis->Pd0 Reductive Elimination (+ Ar-Ar') ArBOX Ar'-B(OH)₂ ArBATE [Ar'-B(OH)₃]⁻ ArBOX->ArBATE + Base ArBATE->PdII_OA Enters Cycle Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Reaction: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components: the palladium source, ligand, boron reagent, base, and solvent.[3]

The Palladium Catalyst & Ligand: The Heart of the Reaction

The combination of the palladium precursor and the ligand forms the active catalyst. While Pd(PPh₃)₄ can be used directly, it is more common to generate the active Pd(0) species in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) in the presence of a phosphine ligand.[3]

The ligand is arguably the most critical factor in determining the reaction's scope and efficiency.[2] It stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[3] Modern Suzuki-Miyaura chemistry is dominated by bulky, electron-rich phosphine ligands.

  • Causality : Bulky ligands promote the final reductive elimination step, which is crucial for coupling sterically hindered substrates.[2] Electron-rich ligands increase electron density on the palladium center, which facilitates the oxidative addition of less reactive electrophiles like aryl chlorides.[3]

Ligand ClassSpecific LigandCharacteristics & Typical ApplicationsReference
Biaryl Phosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich. Considered the state-of-the-art for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners. Often allow for room temperature reactions.[2][5]
Ferrocenyl Phosphines dppfRobust and versatile ligand, often used in pre-formed PdCl₂(dppf) catalysts. Good general-purpose ligand for aryl bromides and iodides.[3][7]
Trialkyl Phosphines P(t-Bu)₃, PCy₃Very electron-rich but can be air-sensitive. Highly effective for coupling unreactive aryl chlorides and triflates.[7][10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Excellent for coupling sterically demanding substrates and aryl chlorides.[7]
The Boron Reagent: The Nucleophilic Partner

While boronic acids are the most common coupling partners due to their high atom economy and general stability, they are not without drawbacks.[9] A key vulnerability is the competing side reaction of protodeboronation, where the C-B bond is cleaved by water, especially under basic conditions, consuming the starting material.[11]

To circumvent this and other stability issues, various alternatives have been developed:

  • Boronate Esters (e.g., Pinacol Esters) : More stable to purification (e.g., chromatography) and less prone to forming trimetric boroxine anhydrides. They are widely used in syntheses requiring robust intermediates.[3][9]

  • Potassium Trifluoroborate Salts (ArBF₃K) : Crystalline, highly stable solids with a long shelf life. They are resistant to protodeboronation but require the presence of water to hydrolyze to the active boronic acid under the reaction conditions.[1][7]

  • MIDA Boronates : Exceptionally stable, allowing for iterative cross-coupling strategies. The MIDA group acts as a protecting group that can be cleaved under mild conditions to liberate the boronic acid for the subsequent coupling step.

The Base: The Activator

The base plays a multifaceted and essential role. Its primary function is to activate the boronic acid, forming the borate anion required for transmetalation.[7][8] The choice of base can dramatically affect reaction rates and yields.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used, effective, and economical. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings, though its mechanism of action is complex.[12]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and less reactive aryl chlorides.[4][12]

  • Fluorides (KF, CsF) : Can be effective, particularly in anhydrous conditions, but their role is complex.

  • Organic Bases (e.g., amines) : Generally less common and effective than inorganic bases for this reaction.[3]

The choice is often empirical, but a good starting point for a new reaction is K₃PO₄ or K₂CO₃.[3][4]

The Solvent

The solvent must solubilize the reactants and be stable to the reaction conditions. The choice can influence reaction rates and even the mechanism. Common solvents include:

  • Ethers : Dioxane, THF, 2-MeTHF.[3]

  • Aromatics : Toluene, Xylenes.[3]

  • Amides : DMF, DMAc.[3]

Often, a co-solvent of water is added. This is not just for solubility; it is essential for dissolving inorganic bases like K₃PO₄ and facilitating the formation of the active borate species.[3] In recent years, there has been a push towards "green" solvents like tert-amyl alcohol to improve the environmental footprint of the reaction.[13][14][15]

Applications in Drug Discovery

The Suzuki-Miyaura reaction's reliability, mild conditions, and exceptional functional group tolerance have made it one of the most widely used reactions in the pharmaceutical industry.[16][17] It is frequently employed to construct the biaryl and heteroaryl-aryl core structures prevalent in many drug molecules.

A classic example is the synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure. A key step in its industrial synthesis involves a Suzuki-Miyaura coupling to form the critical biphenyl linkage.[16] More recent examples include the CDK 4/6 inhibitor Abemaciclib and the PARP inhibitor Rucaparib , both of which rely on this reaction to assemble complex heterocyclic frameworks.[16][17]

Experimental Protocol: A Self-Validating Workflow

This section provides a representative, step-by-step protocol for a general Suzuki-Miyaura coupling.

Objective : To couple an aryl bromide with an arylboronic acid.

Materials :

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Experimental_Workflow start Start: Prepare Reaction Vessel reagents 1. Add Solids: Aryl Bromide, Boronic Acid, K₃PO₄ start->reagents degas 2. Seal, Evacuate & Backfill with Inert Gas (3x) reagents->degas solvents 3. Add Degassed Solvents (Toluene, H₂O) via Syringe degas->solvents catalyst_add 5. Add Catalyst Solution to Reaction Mixture solvents->catalyst_add catalyst_prep 4. Prepare Catalyst Pre-mix: Pd(OAc)₂ + SPhos in Toluene catalyst_prep->catalyst_add Inject heat 6. Heat to Desired Temperature (e.g., 80-100 °C) catalyst_add->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor workup 8. Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup Upon Completion purify 9. Dry (Na₂SO₄), Concentrate, & Purify (Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure :

  • Vessel Preparation : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and powdered K₃PO₄ (2.0 equiv).[12]

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[12]

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/Water 10:1) via cannula or syringe. Stir the mixture vigorously.

  • Catalyst Addition : In a separate, small vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene. Add this catalyst solution to the main reaction mixture via syringe. The use of a pre-catalyst or a pre-mixed solution ensures the ligand and palladium are well-associated before entering the reaction.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove the inorganic base and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[15]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

IssuePotential Cause(s)Recommended Solution(s)Reference
Low or No Conversion Inactive catalyst; Improper base; Insufficient degassing; Low temperature.Use a fresh, high-purity catalyst/ligand. Screen different bases (e.g., switch K₂CO₃ to K₃PO₄). Ensure thorough degassing. Increase reaction temperature.[12]
Protodeboronation Boronic acid instability; Reaction too slow/prolonged heating; Excess water or base.Switch to a more stable boron reagent (pinacol ester, MIDA boronate). Use a more active catalyst to accelerate the desired reaction. Minimize water content if possible.[9][11]
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) precursor without sufficient ligand; Poor quality boronic acid.Ensure rigorous degassing. Use an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Use high-purity boronic acid.[3][12]
Poor Reproducibility Inconsistent reagent quality (especially base and boronic acid); Inconsistent water content; Inconsistent degassing.Use reagents from a reliable source. For sensitive reactions, use anhydrous solvents and add a specific amount of water. Standardize the degassing procedure.[12]

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling has fundamentally transformed the landscape of synthetic chemistry, particularly within drug discovery and development.[16] Its broad applicability and functional group tolerance remain largely unparalleled. The ongoing evolution of this reaction focuses on several key areas: the development of even more active catalysts to couple highly challenging substrates at low loadings, the expansion into C(sp³)-C(sp²) couplings, and the implementation of more sustainable and environmentally benign protocols using greener solvents and recyclable catalysts.[13][14][18] As our understanding of its intricate mechanism deepens, the Suzuki-Miyaura reaction will undoubtedly continue to be a cornerstone of molecular construction for years to come.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 2(1), 27–50. [Link]

  • Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(8), 9555–9591. [Link]

  • Taylor, B. L. H., et al. (2015). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 34(11), 2131–2140. [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering, 1(8), 935–940. [Link]

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(12), 439. [Link]

  • Thomas, A. A., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(48), 20366–20377. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Knapp, D. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(30), 10651–10660. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering, 1(8), 935-940. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Dreher, S. D., et al. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 73(10), 3792–3798. [Link]

  • Sanford, M. S., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(11), 1993–1996. [Link]

  • Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 773. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Nishimura, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2598–2602. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Using 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Executive Summary The incorporation of thiophene motifs is a cornerstone strategy in the development of pharmaceuticals, agrochemicals, and organic electronic materials. However, the Suzuki-Miyaura cross-coupling of thio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of thiophene motifs is a cornerstone strategy in the development of pharmaceuticals, agrochemicals, and organic electronic materials. However, the Suzuki-Miyaura cross-coupling of thiophene derivatives is notoriously plagued by competitive protodeboronation—a side reaction where the carbon-boron bond is prematurely cleaved by a proton[1].

To circumvent this, researchers have shifted from free boronic acids to boronic esters. While the pinacol (Bpin) ester is ubiquitous, the neopentyl glycol ester (Bneo) —specifically 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane—offers a superior kinetic profile. It provides an optimal balance of robust stability against protodeboronation while exhibiting transmetalation rates up to 100 times faster than its Bpin counterpart[2]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for utilizing this specific reagent in demanding cross-coupling workflows.

Mechanistic Insights: The "Bneo" Advantage

Causality in Reagent Selection

In basic, aqueous conditions typical of Suzuki couplings, electron-rich heteroaromatic boronic acids (like 3-thiopheneboronic acid) undergo rapid protodeboronation[1]. This occurs because the electron-rich thiophene ring stabilizes the carbanion-like transition state during C-B bond cleavage.

By masking the boronic acid as a 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) ester, the boron atom is sterically and electronically shielded, drastically reducing off-gassing and degradation[3].

Why not use the Pinacol (Bpin) ester? While Bpin esters are highly stable, their extreme steric bulk severely retards the transmetalation step in the catalytic cycle. The Denmark group and others have demonstrated that neutral neopentyl glycol boronic esters undergo transmetalation with Ar–Pd–OH complexes significantly faster than pinacol esters (>2 min versus 1.5 h in specific buffered conditions)[4]. The Bneo ester represents the "Goldilocks" zone: stable enough to survive the reaction media, yet reactive enough to ensure the productive cross-coupling outpaces any background degradation[2].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Accelerated by Bneo) PdII->TransMet + Base / OH- PdII_diaryl Diaryl Pd(II) Complex Ar-Pd-Thiophene TransMet->PdII_diaryl + Thiophene-Bneo RedElim Reductive Elimination (Product Release) PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product 3-Arylthiophene Coupled Product RedElim->Product Yield

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the accelerated transmetalation of the Bneo ester.

Experimental Design & Quantitative Data

To establish a self-validating system, the protocol must control the rate of transmetalation versus degradation. The optimal system utilizes Pd(dppf)Cl₂ as the catalyst due to its large bite angle, which accelerates reductive elimination, and a biphasic 1,4-Dioxane/H₂O solvent system with K₃PO₄ to facilitate the formation of the reactive palladium-hydroxo species necessary for transmetalation[4].

Table 1: Comparative Efficiency of Thiophene-3-yl Boron Reagents
Boron SourceRelative Transmetalation RateProtodeboronation SusceptibilityTypical Isolated Yield
Thiophene-3-boronic acid FastHigh (Degrades rapidly)40 - 60%
Thiophene-3-Bpin (Pinacol)SlowLow65 - 80%
Thiophene-3-Bneo (Neopentyl)Very Fast Low 85 - 95%

(Data synthesized from comparative cross-coupling kinetic studies[1],[4],[2])

Standard Operating Protocol (SOP)

This step-by-step methodology is designed for the coupling of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with a generic aryl bromide or iodide.

Reagents and Materials
  • Aryl Halide (Ar-X): 1.0 mmol (Limiting reagent)

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane: 1.2 mmol (1.2 equiv.)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (3.0 mmol, 3.0 equiv.)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Air-Free Preparation):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the solid aryl halide (if solid, 1.0 mmol), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (235 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

    • Seal the tube with a rubber septum.

  • Solvent Addition & Degassing (Critical Step):

    • Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

    • Add 1,4-Dioxane (4.0 mL) and DI Water (1.0 mL) via syringe. (If the aryl halide is a liquid, add it at this stage).

    • Causality Note: Degassing is mandatory. Oxygen not only deactivates the Pd(0) catalyst but also promotes the oxidative homocoupling of the thiophene boronic ester. Sparge the mixture with N₂ for 10 minutes or perform three Freeze-Pump-Thaw cycles.

  • Reaction Execution:

    • Replace the septum with a Teflon screw cap under a positive flow of N₂.

    • Transfer the flask to a pre-heated oil bath or heating block set to 80–90 °C .

    • Stir vigorously (800+ rpm) for 4 to 12 hours. The biphasic nature requires high shear to ensure adequate mass transfer between the aqueous base and organic catalyst layers.

  • Monitoring & Workup:

    • Monitor the reaction via TLC or LC-MS. The Bneo ester will elute slightly slower than the corresponding Bpin ester on silica.

    • Upon complete consumption of the aryl halide, cool the mixture to room temperature.

    • Dilute the reaction with Ethyl Acetate (15 mL) and Water (10 mL). Filter through a short pad of Celite to remove palladium black, washing the pad with additional EtOAc.

    • Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typical eluent: Hexanes/EtOAc gradient) to afford the pure 3-arylthiophene derivative.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Weigh Ar-X, Bneo-Thiophene, Pd(dppf)Cl2, K3PO4 Step2 2. Degassing 3x Freeze-Pump-Thaw or Sparge with N2 Step1->Step2 Step3 3. Reaction Heat at 80-90 °C in Dioxane/H2O (4:1) Step2->Step3 Step4 4. Workup Quench, Extract (EtOAc), Wash (Brine), Dry Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Figure 2: Sequential experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

  • Issue: High levels of Thiophene (Protodeboronation byproduct) observed.

    • Cause: Reaction temperature is too high, or the transmetalation is too slow.

    • Solution: Ensure the base is fully dissolved (increase water ratio slightly if using K₃PO₄). Alternatively, switch to a more active pre-catalyst like XPhos Pd G3 to accelerate the productive cross-coupling cycle before degradation occurs[1].

  • Issue: Formation of 3,3'-Bithiophene (Homocoupling).

    • Cause: Presence of residual oxygen acting as an oxidant.

    • Solution: Strictly adhere to the degassing protocol. Ensure solvents are sparged with inert gas prior to use.

  • Issue: Incomplete conversion of Aryl Halide.

    • Cause: Catalyst deactivation or insufficient hydrolysis of the Bneo ester.

    • Solution: The Bneo ester requires a hydroxide/alkoxide source to initiate transmetalation. If running in strictly anhydrous conditions, switch to an alkoxide base (e.g., NaOMe or KOtBu) to facilitate the formation of the reactive boronate complex[5].

References

  • Benchchem Tech Support.Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • Bofill, A., et al.
  • Chemical.AI.Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Organic Process Research & Development.Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction.
  • ChemRxiv.Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. ChemRxiv.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling with 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Target Audience: Researchers, synthetic scientists, and drug development professionals. Compound: 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (3-Thiopheneboronic Acid Neopentyl Glycol Ester) CAS Number: 905966-46-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Compound: 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (3-Thiopheneboronic Acid Neopentyl Glycol Ester) CAS Number: 905966-46-3

Scientific Rationale & The Neopentyl Glycol Advantage

The 3-thiophene motif is a privileged scaffold in medicinal chemistry and organic materials, offering unique electronic properties and metabolic stability compared to its phenyl and 2-thiophene isosteres. However, the installation of 3-thiophene via Suzuki-Miyaura cross-coupling has historically been complicated by the instability of 3-thiopheneboronic acid, which is highly prone to protodeboronation (cleavage of the C–B bond) under standard basic aqueous conditions.

To circumvent this, researchers often turn to boronic esters. While the pinacol ester (Bpin) provides excellent stability, its severe steric bulk drastically slows down the transmetalation step, often requiring harsh heating that is incompatible with sensitive functional groups.

The Causality of Reagent Selection: 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane—the neopentyl glycol ester (Bneop)—offers the optimal balance of bench stability and kinetic reactivity[1]. The 6-membered 1,3,2-dioxaborinane ring is significantly less sterically encumbered at the boron center than the 5-membered pinacol ring. According to kinetic studies, neopentyl glycol boronic esters undergo transmetalation up to 100 times faster than their corresponding pinacol esters[1]. This accelerated transmetalation allows for milder reaction conditions, shorter reaction times, and broader substrate scope, including highly functionalized or sterically hindered aryl halides[2]. Furthermore, the Bneop ester demonstrates high reactivity in both standard biphasic systems and specialized anhydrous conditions[3].

Mechanistic Pathway: The Oxo-Palladium / Boronate Cycle

To master the Suzuki-Miyaura coupling of Bneop esters, one must understand the causality behind the base requirement. Palladium(II) halide complexes generated after oxidative addition are not sufficiently nucleophilic to react with neutral boronic esters.

  • Base Exchange: The base (e.g., OH⁻, CO₃²⁻, or TMSOK) replaces the halide on the Pd(II) center, forming a highly nucleophilic Pd-OR species (Oxo-palladium mechanism)[1].

  • Pre-Transmetalation Complex: This Pd-OR species attacks the empty p-orbital of the boron atom on the Bneop ester, forming a negatively charged, bridged Pd–O–B intermediate[4]. The reduced steric bulk of the neopentyl glycol ligand is the direct cause of the rapid formation of this complex.

  • Transmetalation: The organic group (3-thiophene) is transferred from boron to palladium, releasing the spent borate byproduct and setting up the complex for reductive elimination[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X L_n Oxidative Addition Pd0->OxAdd + Ar-X BaseEx Ar-Pd(II)-OR L_n Base Exchange OxAdd->BaseEx + Base (RO⁻) - X⁻ PreTrans Ar-Pd(II)-O-B(neop)-Th Pre-Transmetalation BaseEx->PreTrans + Th-B(neop) TransMet Ar-Pd(II)-Th L_n Transmetalation PreTrans->TransMet - B(neop)OR TransMet->Pd0 Reductive Elimination (Yields Ar-Th)

Figure 1: Catalytic cycle highlighting the critical Pd-O-B pre-transmetalation intermediate.

Quantitative Data: Reaction Optimization

The following table summarizes validated conditions for coupling 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with various electrophiles.

Electrophile TypeCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Expected Yield
Aryl Bromides / Iodides Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)80–902–485–98%
Aryl Chlorides Pd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O (10:1)1006–1275–90%
Base/Water-Sensitive Ar-X Pd(PPh₃)₄ or Pd-PEPPSITMSOKTHF (Anhydrous)601–380–95%

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Biphasic Coupling (Robust & General)

Best for standard aryl bromides and iodides lacking water-sensitive functional groups.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

    • Causality: A slight excess (1.2 eq) of the boronic ester is used to compensate for any minor protodeboronation that may occur in the aqueous basic environment.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Solvent Addition: Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized H₂O via syringe.

    • Causality: Water is strictly required in this protocol to dissolve the K₂CO₃ and generate the active carbonate/hydroxide anions needed for the base exchange step.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 2–4 hours. Monitor consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Anhydrous Homogeneous Coupling (For Sensitive Substrates)

Best for substrates containing esters, epoxides, or easily hydrolyzed groups where aqueous base is detrimental.

  • Reagent Loading (Glovebox): Inside an argon-filled glovebox, charge a vial with the aryl halide (1.0 mmol), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Potassium trimethylsilanolate (TMSOK) (2.0 mmol)[3].

    • Causality: TMSOK acts as an anhydrous, organic-soluble oxygen-centered base. It perfectly mimics the role of hydroxide in forming the Pd–O–B bridge without introducing water, thereby preventing hydrolysis of the substrate and protodeboronation of the boronic ester[5].

  • Solvent Addition: Add 5.0 mL of anhydrous THF. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction Execution: Stir at 60 °C for 1–3 hours. The homogeneous nature of the reaction often leads to significantly faster reaction times[4].

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate, to remove palladium and potassium silanolate salts. Concentrate and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Weigh Ar-X, Th-B(neop), Catalyst, Base Step2 2. Inert Atmosphere Setup Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed solvent (Dioxane/H2O or THF) Step2->Step3 Step4 4. Reaction Execution Heat to 60-100°C with vigorous stirring Step3->Step4 Step5 5. Workup & Extraction Quench, extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Figure 2: Standardized experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting & Analytical Validation

  • Incomplete Conversion / Sluggish Reaction: If the aryl halide remains unconsumed, the oxidative addition step may be rate-limiting (common with aryl chlorides). Solution: Switch to a more electron-rich, sterically demanding ligand system such as XPhos or RuPhos to accelerate oxidative addition.

  • Formation of Thiophene Homocoupling Product: Homocoupling (3,3'-bithiophene) occurs when oxygen enters the system, leading to Pd-catalyzed oxidative homocoupling of the boronic ester. Solution: Ensure rigorous degassing of all solvents (sparging with Argon for 30 mins) and verify the integrity of Schlenk line seals.

  • Protodeboronation (Loss of Boron): Detected by the presence of unfunctionalized 3-thiophene in the crude NMR/GC-MS. Solution: Lower the reaction temperature, reduce the water content, or switch entirely to the anhydrous TMSOK protocol (Protocol B)[3].

References

  • Chemical.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate PMC / Organic Syntheses URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
  • Ruthenium-Catalyzed Carbonylative Coupling of Anilines with Organoboranes by the Cleavage of Neutral Aryl C–N Bond Organic Letters - ACS Publications URL

Sources

Method

Application Note: Overcoming Protodeboronation in Suzuki-Miyaura Cross-Couplings of Thiophene Boronate Esters

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, kinetic optimization, and self-validating protocols for heteroaryl cross-couplings....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, kinetic optimization, and self-validating protocols for heteroaryl cross-couplings.

Introduction: The Heteroaryl Challenge in C–C Bond Formation

The Suzuki-Miyaura cross-coupling (SMC) reaction is a foundational transformation in pharmaceutical synthesis. However, the incorporation of five-membered, electron-rich heteroaromatics—such as thiophenes—presents a notorious synthetic hurdle. While converting thiophene boronic acids to their corresponding pinacol esters (Bpin) improves bench stability, these esters remain highly susceptible to protodeboronation under standard basic coupling conditions ([1]).

As a Senior Application Scientist, I frequently encounter processes where thiophene boronate esters yield less than 20% of the desired biaryl product, with the remainder lost to the deboronated thiophene dead-end. This application note dissects the causality behind this failure and provides self-validating protocols to kinetically outcompete degradation using advanced precatalyst systems.

Mechanistic Insights: Kinetics of Coupling vs. Degradation

The failure of thiophene boronate esters in SMC is rarely an issue of oxidative addition; rather, it is a kinetic mismatch at the transmetalation step.

The Causality of Protodeboronation

Under aqueous basic conditions, the empty p-orbital of the boron atom is attacked by hydroxide or water, forming a tetracoordinate boronate complex. For electron-rich thiophenes, the heteroaryl ring stabilizes the developing carbanion-like character during C–B bond cleavage, accelerating hydrolytic fragmentation into the unsubstituted thiophene and boric acid ([2]).

If the transmetalation step to the Palladium(II) intermediate is slower than this base-catalyzed hydrolysis, the boronate ester is consumed before it can couple. Traditional catalysts like Pd(PPh3​)4​ require elevated temperatures (80–100 °C) to drive transmetalation, which exponentially increases the rate of protodeboronation, leading to reaction failure.

MechanisticPathway Pd0 Active Pd(0) L1 (e.g., XPhos-Pd) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Thiophene-Bpin) PdII->TransMet Rate-Limiting Step PdII_Product Pd(II) Diaryl (Ar-Pd-Thiophene) TransMet->PdII_Product Proto Protodeboronation (Hydrolytic Cleavage) TransMet->Proto Base / H2O Attack RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product DeadEnd Deboronated Thiophene (Dead End) Proto->DeadEnd

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling vs. protodeboronation pathway.

Strategic Optimization of Reaction Conditions

To achieve high yields, we must invert the kinetic relationship: Transmetalation must become significantly faster than protodeboronation.

Advanced Precatalyst Selection

The solution lies in utilizing Buchwald precatalysts, specifically XPhos Pd G3 or G4 . These precatalysts undergo rapid, quantitative activation at room temperature to form a highly active, mono-ligated L1​Pd(0) species (). By lowering the activation energy for both oxidative addition and transmetalation, XPhos Pd G3 allows the reaction to reach completion in under 30 minutes at 25–40 °C, completely outcompeting the degradation pathway ([3]).

Base and Solvent Tuning

While strong bases (e.g., NaOH , Na2​CO3​ ) are common in SMC, they accelerate the destruction of thiophene boronates.

  • Aqueous Biphasic: A 1:2 mixture of THF and 0.5 M aqueous K3​PO4​ is optimal for XPhos Pd G3, providing enough basicity to activate the boron without rapidly hydrolyzing it.

  • Strictly Anhydrous: For hyper-sensitive substrates, anhydrous conditions using CsF or anhydrous K3​PO4​ in dry Dioxane/THF prevent hydrolytic cleavage entirely, relying on fluoride-mediated transmetalation.

Quantitative Reactivity Comparison

The table below summarizes the profound impact of catalyst and condition selection on the survival and coupling of thiophene boronate esters.

Catalyst SystemLigandBase / SolventTemp (°C)Time (h)Yield (%)Primary Observation
Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ (aq) / Dioxane8012< 20%Massive protodeboronation ([4])
Pd(dppf)Cl2​ (5 mol%)dppf K3​PO4​ (aq) / Toluene80445%Moderate degradation ([5])
XPhos Pd G2 (2 mol%)XPhos K3​PO4​ (aq) / THF40185%Good conversion, slight deboronation ([6])
XPhos Pd G3 (2 mol%) XPhos K3​PO4​ (0.5 M) / THF 25 0.5 > 93% Rapid coupling, minimal side products ([3])

Self-Validating Experimental Protocols

The following protocols are engineered with In-Process Controls (IPCs) to ensure the system self-validates at critical failure points.

Protocol A: Rapid Room-Temperature Coupling (Aqueous Biphasic)

Best for standard thiophene pinacol esters and electron-deficient aryl halides.

Step 1: Reagent Preparation & Validation

  • Action: Weigh aryl halide (1.0 equiv, 1.0 mmol) and thiophene boronate ester (1.1 equiv, 1.1 mmol) into a dry Schlenk flask.

  • IPC Check 1: Prior to the reaction, verify the purity of the boronate ester via 1H NMR. Pinacol esters can hydrolyze to boronic acids on the bench, which alters their transmetalation kinetics. Ensure <5% free boronic acid is present.

Step 2: Solvent Degassing

  • Action: Add THF (4.0 mL). Degas the solution by sparging with ultra-pure Argon for 15 minutes.

  • Causality: Oxygen rapidly decomposes active L1​Pd(0) species into inactive Pd black, halting the catalytic cycle and leaving the boronate ester vulnerable to base-catalyzed degradation.

Step 3: Catalyst and Base Addition

  • Action: Add XPhos Pd G3 (0.02 equiv, 2 mol%). Stir for 2 minutes until dissolved. Add degassed 0.5 M aqueous K3​PO4​ (2.0 mL, 2.0 equiv). Stir vigorously (800 rpm) at 25 °C.

Step 4: Kinetic Monitoring (The Self-Validation Step)

  • Action: At exactly 15 minutes, extract a 10 µL aliquot from the organic layer. Quench immediately in 1 mL of LC-MS grade Acetonitrile.

  • IPC Check 2 (LC-MS):

    • If the product mass is dominant and starting material is <10%, proceed to workup.

    • If the mass of the deboronated thiophene ( M-Bpin+H ) exceeds 15%, the transmetalation is too slow. Stop the reaction and pivot to Protocol B.

Step 5: Workup

  • Action: Dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Anhydrous Coupling (For Hyper-Sensitive Esters)

Best for highly electron-rich or sterically hindered thiophene boronates that fail Protocol A.

  • Setup: In a glovebox, combine aryl halide (1.0 mmol), thiophene boronate ester (1.5 equiv), XPhos Pd G3 (4 mol%), and strictly anhydrous, finely milled CsF (3.0 equiv).

  • Reaction: Suspend in anhydrous Dioxane (5.0 mL). Heat to 60 °C.

  • Causality: By completely removing water and using a fluoride source, the hydrolytic protodeboronation pathway is chemically blocked. The excess boronate ester compensates for any minor thermal degradation.

Troubleshooting Workflow

When scaling up these reactions, variations in reagent quality can introduce unexpected failures. Utilize the following logic tree to diagnose issues rapidly.

Troubleshooting Start Issue: Low Yield / No Product CheckLCMS IPC Check: LC-MS Analysis Look for m/z = Thiophene-H Start->CheckLCMS Deboro Protodeboronation Detected? CheckLCMS->Deboro YesDeboro Kinetic Mismatch: Degradation > Coupling Deboro->YesDeboro Yes (High Thiophene-H) NoDeboro Inactive Catalyst or Failed Oxidative Addition Deboro->NoDeboro No (Unreacted SM) FixCat Action: Switch to XPhos Pd G3 (RT to 40°C) YesDeboro->FixCat FixBase Action: Use Anhydrous Conditions (e.g., CsF / Dioxane) YesDeboro->FixBase FixDegas Action: Rigorous Degassing Check Aryl Halide Sterics NoDeboro->FixDegas

Figure 2: Troubleshooting workflow for resolving low yields in thiophene couplings.

Conclusion

The successful Suzuki-Miyaura cross-coupling of thiophene boronate esters requires a fundamental shift away from traditional, high-temperature protocols. By recognizing protodeboronation as a competing kinetic pathway, scientists can deploy highly active Buchwald precatalysts (XPhos Pd G3/G4) to accelerate the productive transmetalation step at room temperature. Implementing stringent In-Process Controls ensures that any deviations are caught early, saving valuable late-stage intermediates in drug development pipelines.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society, 2010. URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Accounts of Chemical Research, 2022. URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters PMC / National Institutes of Health, 2020. URL:[Link]

Sources

Application

Application Note: Continuous Flow Synthesis of Biaryl Pharmaceutical Intermediates via Micellar Suzuki-Miyaura Cross-Coupling in a CSTR Cascade

Executive Summary The synthesis of biaryl structural motifs is a cornerstone in the development of active pharmaceutical ingredients (APIs), such as the BRAF inhibitor vemurafenib (Zelboraf®). Traditionally, Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biaryl structural motifs is a cornerstone in the development of active pharmaceutical ingredients (APIs), such as the BRAF inhibitor vemurafenib (Zelboraf®). Traditionally, Suzuki-Miyaura cross-couplings rely on batch reactors, high palladium loadings (2–5 mol%), and toxic organic solvents (e.g., DMF, dioxane). While transitioning these processes to continuous flow offers superior heat and mass transfer, the handling of heterogeneous mixtures—such as solid catalysts or precipitating products—often leads to catastrophic clogging in standard plug-flow reactors (PFRs).

This Application Note details a state-of-the-art continuous flow protocol for the synthesis of biaryl pharmaceutical intermediates. By synergizing a Continuous Stirred-Tank Reactor (CSTR) cascade with aqueous micellar catalysis (TPGS-750-M) and ultra-low loading heterogeneous catalysts (Fe/ppm Pd nanoparticles), this methodology eliminates organic solvents from the reaction step, prevents reactor fouling, and ensures compliance with stringent elemental impurity guidelines.

Mechanistic Rationale & Causality

As a self-validating system, every parameter in this protocol is chosen based on specific physicochemical causalities rather than empirical guesswork:

  • Overcoming the Clogging Paradigm with CSTRs: In traditional microreactor flow chemistry, the laminar flow profile of PFRs causes suspended solids (like Pd nanoparticles or solid product precipitates) to settle and bridge, inevitably clogging the channels. A CSTR cascade introduces active mechanical stirring at each stage. The intense agitation maintains a homogeneous suspension of both the heterogeneous catalyst and the precipitating biaryl product, allowing slurries to be pumped continuously without pressure spikes or blockages .

  • Micellar Nanoreactors (TPGS-750-M): Water is an ideal green solvent, but most pharmaceutical intermediates are highly hydrophobic. TPGS-750-M, a designer amphiphile, spontaneously self-assembles into nanomicelles in water. These micelles act as lipophilic nanoreactors. Driven by the hydrophobic effect, the aryl halide, boronic acid, and Pd catalyst partition into the micellar core, drastically increasing their local effective concentration. This proximity accelerates the cross-coupling kinetics to match or exceed those in traditional organic solvents .

  • Fe/ppm Pd Nanoparticles & ICH Q3D Compliance: Homogeneous Pd catalysts are notoriously difficult to purge from the final API. This protocol utilizes iron nanoparticles doped with merely 800 ppm of Palladium (0.08 mol%). The high surface-area-to-volume ratio ensures high catalytic turnover, while the iron core allows for magnetic recovery. Crucially, the ultra-low initial Pd loading inherently limits metal leaching, ensuring the final intermediate easily meets the ICH Q3D(R2) Permitted Daily Exposure (PDE) limits for elemental impurities without the need for exhaustive downstream scavenging.

System Design & Workflow

G S1 Syringe A: Aryl Halide + Boronic Acid + Fe/Pd NPs in TPGS-750-M CSTR CSTR Cascade (90°C, Stirred) S1->CSTR Slurry Feed S2 Syringe B: K3PO4 (aq) Base S2->CSTR Base Feed Ext In-line Extraction & Dissolution CSTR->Ext Aqueous Slurry Product Solv 2-MeTHF Injection Solv->Ext Solvent Sep Phase Separation (Membrane/Gravity) Ext->Sep Biphasic Mixture Prod Organic Phase: Biaryl API Intermediate Sep->Prod Product Waste Aqueous Phase: Recycled Micelles + NPs Sep->Waste Aqueous

Workflow of micellar continuous flow Suzuki-Miyaura cross-coupling in a CSTR cascade.

Detailed Experimental Protocol

This methodology describes the synthesis of the vemurafenib (Zelboraf®) biaryl precursor (coupling of an N-benzyl protected 5-bromo-7-azaindole with a functionalized boronic acid).

Step 1: Feed Preparation & Slurry Stabilization
  • Surfactant Solution: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

  • Syringe A (Substrate/Catalyst Slurry): Combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Fe/ppm Pd nanoparticles (800 ppm Pd relative to the limiting reagent) in the 2 wt% TPGS-750-M solution.

    • Self-Validation Check: To prevent the heterogeneous catalyst and insoluble substrates from settling, attach an acoustic oscillator to the syringe barrel and utilize an external magnetic stir plate to maintain a perfectly homogeneous slurry prior to injection.

  • Syringe B (Base): Prepare a 1.5 M aqueous solution of K₃PO₄ in degassed water.

Step 2: CSTR Cascade Priming
  • Assemble a cascade of three miniaturized CSTRs (e.g., 5 mL total volume).

  • Purge the entire reactor network with Argon for 15 minutes to displace oxygen, which can degrade the Pd(0) catalyst species.

  • Pre-fill the CSTR cascade with degassed water and initiate mechanical stirring at 600 RPM. Heat the reactor blocks to 90 °C.

Step 3: Continuous Operation & Steady-State Attainment
  • Initiate the flow of Syringe A and Syringe B using precision syringe pumps. Set the flow rates to achieve a combined residence time ( tR​ ) of exactly 20 minutes across the cascade.

  • Steady-State Validation: Do not collect the product immediately. Allow the system to run for at least 3 residence times (60 minutes). This ensures the thermal profile and mass transfer dynamics have reached equilibrium, validating the consistency of the output stream.

Step 4: In-line Workup and Product Isolation
  • The product stream exiting the CSTR will be a thick aqueous slurry containing the precipitated biaryl intermediate.

  • Introduce a third stream of 2-Methyltetrahydrofuran (2-MeTHF) via a T-junction immediately post-reactor. The organic solvent will instantly dissolve the solid product, transitioning the slurry into a liquid-liquid biphasic mixture.

  • Pass the mixture through an in-line membrane separator (or collect in a settling tank) to isolate the organic phase. Evaporate the 2-MeTHF to yield the highly pure biaryl API intermediate.

Quantitative Data & Yield Analysis

The transition from batch to CSTR flow under micellar conditions yields significant improvements in space-time yield and environmental impact (E-factor).

Table 1: Process Metrics for Zelboraf® Precursor Synthesis

ParameterTraditional Batch ProcessMicellar CSTR Flow Process
Solvent System THF / Water (Toxic)2 wt% TPGS-750-M in Water (Green)
Catalyst Loading 2.0 – 5.0 mol% Pd0.08 mol% Pd (800 ppm)
Reaction Time > 12 hours20 minutes
Reactor Fouling N/ANone observed over 120 min
Isolated Yield Variable / Incomplete94% – 96%

Table 2: Representative Substrate Scope in CSTR Cascade

Aryl HalideBoronic AcidResidence Time ( tR​ )Isolated Yield
N-benzyl-5-bromo-7-azaindole2,6-difluoro-3-(propylamino)phenylboronic acid20 min96%
4-bromoanisolePhenylboronic acid15 min95%
2-bromonaphthalenep-Tolylboronic acid20 min92%

Troubleshooting & Process Validation

  • Issue: Catalyst Settling in Feed Tubing

    • Causality: Laminar flow in the narrow PEEK tubing connecting the syringe to the CSTR allows dense Fe/Pd nanoparticles to precipitate, starving the reactor of catalyst.

    • Solution: Install piezoelectric acoustic oscillators directly onto the feed tubing. The micro-vibrations disrupt laminar settling, ensuring the slurry enters the CSTR at the calibrated concentration.

  • Issue: Emulsion Formation During In-Line Extraction

    • Causality: The TPGS-750-M surfactant lowers interfacial tension, which can stabilize emulsions when 2-MeTHF is introduced, hindering phase separation.

    • Solution: Adjust the volumetric flow rate of the 2-MeTHF stream to ensure an optimal organic-to-aqueous ratio (typically 1:1 to 2:1). If emulsions persist, introducing a highly concentrated brine stream (NaCl) pre-separator will increase the aqueous phase density and break the emulsion via the "salting-out" effect.

  • Issue: Residual Palladium Exceeding ICH Q3D Limits

    • Causality: Although the initial loading is only 800 ppm, trace leaching can occur.

    • Solution: Because the catalyst is immobilized on an iron core, passing the aqueous waste stream through a magnetic field will trap the nanoparticles. For the organic product stream, a brief in-line filtration through a metal scavenger cartridge (e.g., QuadraPure®) will reliably reduce Pd levels to <10 ppm.

References

  • Continuous flow Suzuki–Miyaura couplings in water under micellar conditions in a CSTR cascade catalyzed by Fe/ppm Pd nanoparticles Source: Green Chemistry (Royal Society of Chemistry), 2020, 22(11), 3441-3444. URL:[Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions Source: Molecules (MDPI), 2022, 27(17), 5611. URL:[Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022. URL:[Link]

Method

Application Note: Optimizing Solvent Systems for Suzuki-Miyaura Cross-Coupling with 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Introduction & Strategic Rationale In modern drug discovery and materials science, the incorporation of thiophene moieties is a critical structural strategy. However, 3-thiopheneboronic acids are notoriously unstable, of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and materials science, the incorporation of thiophene moieties is a critical structural strategy. However, 3-thiopheneboronic acids are notoriously unstable, often undergoing rapid protodeboronation under standard basic cross-coupling conditions.

To circumvent this, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane —a neopentyl glycol (NPG) boronic ester—is employed. The NPG protecting group provides a superior balance of bench stability and reactivity. Unlike pinacol (pin) esters, which can be sluggish to transmetalate, NPG esters exhibit significantly accelerated transmetalation kinetics . Because the activation of these esters is highly dependent on the reaction medium, selecting the appropriate solvent system is the single most critical parameter for ensuring high yields and suppressing degradation .

Mechanistic Causality: Solvent Effects on Transmetalation and Stability

To master the use of NPG thiophene boronic esters, one must understand the causality between solvent choice, base dissociation, and the catalytic cycle.

The Transmetalation Pathway

Boronic esters can transfer their organic payload to the Palladium center via two primary pathways, both dictated by the solvent:

  • The Hydrolytic (Oxo-Palladium) Pathway: In aqueous solvent mixtures (e.g., Dioxane/H₂O), the base (e.g., K₂CO₃) hydrolyzes the NPG ester in situ to form a reactive hydroxyboronate species. The water acts as a crucial dielectric medium to dissolve the inorganic base and facilitate the formation of the Pd-O-B linkage.

  • The Direct Transmetalation Pathway: In strictly anhydrous solvents (e.g., Toluene or THF), hydrolysis is impossible. However, structural and kinetic investigations by the Denmark group have proven that NPG esters can transmetalate directly without prior hydrolysis when paired with specific organic-soluble bases like Potassium trimethylsilanolate (TMSOK) .

Mitigating Protodeboronation

Electron-rich heteroaryl boronates, particularly 3-thiophenes, are highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to yield thiophene and boric acid) . This degradation is accelerated by strong bases (e.g., NaOH), high temperatures, and excessive water. Therefore, the solvent must provide just enough polarity to activate the boronate without over-saturating the system with hydroxide ions.

Mechanism A 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane (NPG Ester) B Aqueous Base / Hydrolysis (Oxo-Palladium Pathway) A->B H2O / High T C Anhydrous Base (e.g., TMSOK) (Direct Transmetalation) A->C Anhydrous D Pre-transmetalation Pd-O-B Complex B->D Pd(Ar)(L)n E Protodeboronation (Thiophene Degradation) B->E Strong Base / Excess H2O C->D Pd(Ar)(L)n F Reductive Elimination D->F Transmetalation G Cross-Coupled Thiophene Product F->G Product Release

Mechanistic pathways of NPG thiophene boronic ester activation and protodeboronation.

Solvent Systems Evaluation

The table below summarizes the quantitative and qualitative performance metrics of various solvent systems when reacting 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with standard aryl bromides.

Solvent SystemRatioOperating TempOptimal BaseProtodeboronation RiskPrimary Use Case & Causality
1,4-Dioxane / H₂O 4:180–90 °CK₂CO₃ or K₃PO₄ModerateGeneral Purpose: Dioxane's miscibility with water homogenizes the reaction, providing excellent interfacial area for base activation.
THF / H₂O 4:160–65 °CK₂CO₃LowTemperature Sensitive: Low boiling point of THF naturally caps the reaction temperature, protecting fragile thiophene substrates.
Toluene / H₂O 3:190–100 °CK₃PO₄Low-ModerateLarge Scale/Process: Biphasic nature limits water exposure to the organic phase, reducing protodeboronation but requiring vigorous stirring.
DMF / H₂O 5:180 °CCs₂CO₃HighDifficult Oxidative Additions: High polarity stabilizes Pd intermediates, but high boiling point and water presence risk thiophene degradation.
THF (Anhydrous) 100%65 °CTMSOK or CsFVery LowWater-Sensitive Electrophiles: Relies on direct transmetalation. Eliminates hydrolytic degradation pathways entirely .

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in observational checks ensure that the researcher can verify the integrity of the reaction in real-time.

Protocol A: Standard Biphasic Coupling (1,4-Dioxane / Water)

Recommended for standard aryl/heteroaryl halides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, dissolve the Aryl Halide and the NPG boronic ester in 1,4-Dioxane (0.2 M relative to the electrophile). Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. The solution will typically appear reddish-orange.

  • Base Addition: Add the degassed 2.0 M aqueous K₂CO₃ solution.

  • Heating & Validation: Heat the biphasic mixture to 85 °C with vigorous stirring (≥800 rpm).

    • Self-Validation Check 1: After 30 minutes, the mixture should darken significantly (often to a deep red or brown), indicating the formation of the active Pd(0) species and ongoing catalytic turnover.

    • Self-Validation Check 2: Monitor via LCMS at 2 hours. Look for the product mass. If a peak corresponding to the exact mass of thiophene (m/z 84) is detected in high abundance, protodeboronation is occurring. Immediately reduce the temperature to 70 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition with water. The NPG byproduct (neopentyl glycol) is highly water-soluble and will largely partition into the aqueous layer, simplifying downstream purification compared to pinacol byproducts.

Protocol B: Anhydrous Direct Transmetalation (THF)

Recommended for electrophiles containing water-sensitive functional groups (e.g., esters, acid chlorides) or highly protodeboronation-prone systems.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and cool under vacuum. Backfill with Argon.

  • Reagent Loading: Add the Aryl Halide, NPG boronic ester, and Pd(PPh₃)₄. Dissolve in anhydrous THF (0.15 M).

  • Anhydrous Base Activation: Add solid TMSOK in one portion. Causality: TMSOK is highly soluble in THF and coordinates directly to the Palladium center, creating the necessary nucleophilic oxygen bridge (Pd-O-Si) to engage the NPG ester without water .

  • Heating & Validation: Heat to 65 °C.

    • Self-Validation Check: Because this system is anhydrous, no biphasic emulsion will form. The reaction should remain a homogenous, clear, but deeply colored solution. Precipitation of salts (KBr or KCl) will occur as the reaction proceeds, serving as a visual indicator of successful cross-coupling.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the precipitated potassium salts, concentrate under reduced pressure, and purify via flash chromatography.

Workflow S1 1. Reagent Preparation Dry Solvents & Base S2 2. Degassing Freeze-Pump-Thaw or N2 Purge S1->S2 S3 3. Reaction Setup Add Pd Catalyst & NPG Ester S2->S3 S4 4. Controlled Heating Monitor via TLC/LCMS S3->S4 S5 5. Aqueous Workup Phase Separation S4->S5 S6 6. Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for Suzuki-Miyaura coupling of NPG boronic esters.

References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL: [Link]

Application

Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Context The Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, the coupling of heteroaryl boronic derivatives—specifically thiophenes—presents distinct mechanistic challenges. 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is a neopentyl glycol (neop) boronic ester of 3-thiophene. While the neopentyl ester moiety provides excellent bench stability and prevents the oligomerization often seen with free boronic acids, it is sterically hindered and requires specific base activation to undergo transmetalation.

The critical challenge lies in the competing rates of transmetalation vs. protodeboronation . Thiophene boronic species are highly susceptible to fast, base-promoted protodeboronation in aqueous media ( [1]). Therefore, the traditional approach of using strong aqueous bases (e.g., NaOH, Na2​CO3​ ) to hydrolyze the ester and form the reactive boronate often leads to significant substrate degradation and poor yields.

To achieve high-yielding couplings with this specific substrate, base selection must shift from traditional hydrolytic pathways to anhydrous, homogeneous transmetalation pathways .

The Causality of Base Selection

In a standard Suzuki-Miyaura coupling, the base serves two potential roles during the transmetalation step, dictating the mechanistic pathway ( [2]):

  • The Boronate Pathway (Aqueous/Protic): The base coordinates directly to the boron atom, forming a negatively charged, nucleophilic boronate complex that transfers the organic group to the Pd(II) center. This requires the hydrolysis of the neopentyl ester, exposing the sensitive thiophene to protodeboronation.

  • The Oxo-Palladium Pathway (Anhydrous): The base displaces the halide on the Pd(II) intermediate to form an alkoxo- or hydroxo-palladium complex. This highly reactive intermediate can directly engage the neutral boronic ester, bypassing the need for ester hydrolysis.

For 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, the Oxo-Palladium pathway is mandatory to preserve the integrity of the thiophene ring. Recent advances have demonstrated that the soluble, anhydrous base Potassium Trimethylsilanolate (TMSOK) is uniquely suited for this, allowing neopentyl esters to transmetalate directly without prior hydrolysis ( [3]).

Mechanism cluster_paths Transmetalation Pathways Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Boronate Boronate Pathway (Aqueous Base / High Risk) PdII->Boronate + OH- / H2O OxoPd Oxo-Palladium Pathway (Anhydrous TMSOK / Optimal) PdII->OxoPd + TMSOK TransMet Transmetalation (Thiophene Transfer) Boronate->TransMet + Thiophene-B(neop) OxoPd->TransMet + Thiophene-B(neop) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1: Mechanistic divergence in Suzuki transmetalation based on base selection.

Base Selection Matrix

The following table summarizes the quantitative and qualitative performance of various bases when coupling neopentyl thiophene boronic esters.

BaseSolvent SystemHydrolysis Required?Protodeboronation RiskTransmetalation RateIdeal Application
TMSOK THF (Anhydrous)No Low Very Fast Primary choice for base-sensitive heteroaryls and neopentyl esters.
K3​PO4​ Toluene / H2​O YesModerateModerateRobust, sterically unhindered electrophiles; requires biphasic heating.
Cs2​CO3​ Dioxane / H2​O YesModerateSlowMild aqueous conditions; useful if TMSOK is incompatible with other functional groups.
Na2​CO3​ DME / H2​O YesHigh SlowStandard aryl-aryl couplings; Not recommended for thiophenes.

Experimental Protocols

Protocol A: State-of-the-Art Anhydrous Coupling (TMSOK Promoted)

This protocol is designed as a self-validating system. The use of anhydrous THF and TMSOK completely eliminates water from the system, shutting down the protodeboronation degradation pathway and ensuring that any failure to couple is isolated to catalyst/ligand selection rather than substrate degradation. ( [4]).

Reagents:

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pre-catalyst: Pd-PEPPSI-IPr or Pd- P(t−Bu)3​ -G3 (2-5 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.5 mmol), and the Pd pre-catalyst (0.02 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not prepared in a glovebox, evacuate and backfill the vial with dry Argon three times.

  • Solvent Addition: Inject anhydrous THF (2.5 mL) into the vial and stir to dissolve/suspend the reagents.

  • Base Injection: In a separate dry vial, dissolve TMSOK (2.0 mmol) in anhydrous THF (2.5 mL). Inject this base solution dropwise into the reaction mixture. Note: The reaction may be mildly exothermic upon base addition.

  • Reaction: Stir the mixture at 23 °C (room temperature) for 1.5 to 3 hours. Monitor by TLC or LC-MS. The anhydrous oxo-palladium pathway is highly active, often reaching completion at room temperature.

  • Workup: Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Solvent Addition (Anhydrous THF) Step1->Step2 Step3 3. Base Injection (TMSOK Solution) Step2->Step3 Step4 4. Reaction (23°C, 1-3 hrs) Step3->Step4 Step5 5. Workup (Silica Filtration) Step4->Step5

Fig 2: Step-by-step experimental workflow for anhydrous TMSOK-promoted coupling.

Protocol B: Traditional Biphasic Coupling (K3PO4)

Use this protocol only if anhydrous conditions are unfeasible or if the electrophile requires elevated temperatures that TMSOK cannot tolerate. Yields may be lower due to partial protodeboronation.

Reagents:

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (2.0 equiv - excess required due to degradation)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2​ (5 mol%)

  • Base: K3​PO4​ (3.0 equiv)

  • Solvent: Toluene / H2​O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Solvent Degassing: Vigorously sparge the Toluene/ H2​O mixture with Argon for 30 minutes prior to use. Oxygen is highly detrimental in aqueous Suzuki couplings.

  • Reagent Mixing: Charge a Schlenk flask with the aryl halide, boronic ester, Pd(dppf)Cl2​ , and K3​PO4​ .

  • Reaction: Add the degassed solvent mixture. Seal the flask and heat to 80 °C under vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system. React for 12-18 hours.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer twice with EtOAc, dry over MgSO4​ , and concentrate for purification.

Conclusion

For the Suzuki-Miyaura coupling of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, the traditional paradigm of using aqueous inorganic bases is fundamentally flawed due to the rapid protodeboronation of the thiophene moiety. By shifting to an anhydrous system utilizing TMSOK , chemists can leverage the oxo-palladium transmetalation pathway. This not only preserves the integrity of the thiophene ring but also significantly accelerates the reaction rate, allowing for room-temperature couplings of sterically hindered neopentyl esters.

References

  • Chen, L., Ren, P., & Carrow, B. P. "Cationic Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids". Journal of the American Chemical Society, 2017.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews, 2014.[Link]

  • Kallepalli, V. A., et al. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate". Organic Syntheses, 2020.[Link]

  • Grote, R. E., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate". Journal of the American Chemical Society, 2021.[Link]

Method

Application Notes &amp; Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Introduction: The Enduring Importance of Biaryl Structures Biaryl and hetero-biaryl motifs are fundamental cornerstones in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Biaryl Structures

Biaryl and hetero-biaryl motifs are fundamental cornerstones in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] Their synthesis is a critical endeavor in drug development and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging C(sp²)-C(sp²) bonds, celebrated for its efficiency, functional group tolerance, and operational simplicity.[1][3] At the heart of this transformation are organoboron reagents. This guide focuses on a particularly advantageous reagent, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, a neopentyl glycol boronate ester designed for enhanced stability and reactivity in the synthesis of thienyl-containing biaryls.

Reagent Spotlight: The Superiority of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

While simple boronic acids are widely used, they often suffer from instability, particularly heteroaryl boronic acids which are prone to decomposition via protodeboronation.[4][5] 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (a neopentyl glycol boronate ester) offers a robust solution to these challenges.

Causality Behind Using Neopentyl Glycol Boronate Esters:

  • Enhanced Stability: Unlike free boronic acids, which can readily dehydrate to form cyclic boroxine anhydrides or undergo decomposition, neopentyl glycol esters are typically crystalline, bench-stable solids.[6] This stability simplifies storage, handling, and accurate dispensing.

  • Resistance to Protodeboronation: Protodeboronation, the undesired cleavage of the C-B bond, is a significant side reaction that plagues many Suzuki-Miyaura couplings, especially with electron-rich heteroaryl systems like thiophene.[4][5] The neopentyl glycol protecting group sterically shields the boron atom, significantly mitigating this decomposition pathway and leading to higher product yields.

  • Controlled Release & Reactivity: While stable, the ester can be hydrolyzed in situ under basic aqueous conditions to slowly release the active boronic acid, maintaining a low, steady concentration that favors the desired cross-coupling over side reactions.[5] Alternatively, under anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK), these esters can participate directly in the catalytic cycle, offering an effective strategy for reactions sensitive to water.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a palladium-catalyzed cycle involving three key steps. Understanding this mechanism is crucial for rational optimization and troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicEster Boronic Ester (R²-B(OR)₂) BoronicEster->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Field-Proven Insights for Success

Merely combining reagents is insufficient; a successful coupling relies on the strategic selection of each component.

  • Catalyst & Ligand System: The choice of the palladium source and its coordinating ligand is paramount. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) are often superior.[4][7]

    • Causality: These ligands promote the crucial oxidative addition step, especially with challenging substrates like aryl chlorides, and accelerate the final reductive elimination, leading to higher turnover numbers and overall efficiency.[4] For the coupling of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, a system like Pd(OAc)₂ with SPhos is an excellent starting point.[7]

  • Base Selection: The base plays a critical role in activating the boronate ester for transmetalation.

    • Mechanism of Action: The base facilitates the formation of a more nucleophilic boronate complex [R-B(OR)₂(OH)]⁻, which is essential for the transfer of the aryl group from boron to palladium.

    • Common Choices: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[7] K₃PO₄ is often a reliable choice for heteroaryl couplings as it is effective yet mild enough to minimize base-induced side reactions.[8]

  • Solvent System: The solvent must solubilize the various components of the reaction.

    • Typical Systems: Mixtures of an organic solvent and water, such as dioxane/water or THF/water, are common.[9][10] Water is not merely a co-solvent; it is essential for dissolving the inorganic base and facilitating the hydrolysis of the boronate ester to the active boronic acid.[9][10]

    • Anhydrous Conditions: For substrates highly susceptible to protodeboronation, anhydrous conditions can be employed. In such cases, an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF can be highly effective.[6]

  • Troubleshooting Common Issues:

    • Low or No Yield: This can often be traced to poor reagent quality, insufficient degassing (oxygen can deactivate the Pd(0) catalyst), or an inappropriate choice of catalyst/ligand for the specific aryl halide.[4]

    • Protodeboronation: If analysis reveals the presence of thiophene instead of the desired biaryl product, protodeboronation is the likely culprit.[4] To mitigate this, consider switching to a stronger, non-aqueous base system, ensuring a highly active catalyst is used to ensure the cross-coupling rate outpaces the decomposition rate, or lowering the reaction temperature.[10]

Detailed Experimental Protocols

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Aryl Halide (1.0 eq), Boronic Ester (1.2 eq), Base (2.0 eq) to vial. prep2 2. Add Pd Catalyst (2 mol%) & Ligand (4 mol%). prep1->prep2 prep3 3. Add degassed Solvent (e.g., Dioxane/Water 3:1). prep2->prep3 react1 4. Seal vial and purge with inert gas (N₂ or Ar). prep3->react1 react2 5. Heat reaction mixture (e.g., 80-100 °C) with stirring. react1->react2 react3 6. Monitor reaction by TLC or LC-MS. react2->react3 work1 7. Cool to RT. Dilute with Ethyl Acetate & Water. react3->work1 work2 8. Separate layers. Extract aqueous layer with EtOAc. work1->work2 work3 9. Combine organics, wash with brine, dry (Na₂SO₄). work2->work3 work4 10. Concentrate under reduced pressure. work3->work4 work5 11. Purify by column chromatography. work4->work5

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (3:1 v/v), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the dioxane solvent. Add this catalyst solution to the reaction vial.

  • Add the degassed dioxane/water solvent mixture to the reaction vial.

  • Seal the vial with a cap and thoroughly purge the headspace with an inert gas (e.g., by bubbling nitrogen through the solution for 10-15 minutes).

  • Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[7]

Data Presentation: Reference Reaction Conditions

The following table summarizes typical starting conditions for coupling 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with various electrophiles.

Aryl Electrophile (R-X)Palladium Precursor (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield
Aryl IodidePd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O80Good to Excellent
Aryl BromidePd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O90-100Good to Excellent
Aryl ChloridePd(OAc)₂ (2-4%)XPhos (4-8%)K₃PO₄ (2.0)Dioxane/H₂O100-110Modest to Good
Aryl TriflatePd(dppf)Cl₂ (5%)-Na₃PO₄ (3.0)Dioxane/H₂O80-100Modest to Good
Acyl ChloridePd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Toluene80Good

References

  • Di Mauro, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Retrieved from [Link]

  • Pace, V., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Retrieved from [Link]

  • Sawama, Y., et al. (2020). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Chemistry – An Asian Journal. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Gerey, B., et al. (2012). Nickel catalyzed cross-coupling of aryl C-O based electrophiles with aryl neopentylglycolboronates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]

  • O'Brien, J. W., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ACS Macro Letters. Retrieved from [Link]

  • Vitale, P., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Retrieved from [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Retrieved from [Link]

Sources

Application

Application Note: Neopentyl Glycol (NPG) as a Premier Protecting Group for Boronic Acid Stability and Cross-Coupling Reactivity

Executive Summary Boronic acids are indispensable nucleophilic partners in Suzuki-Miyaura cross-coupling reactions and advanced organic synthesis. However, free boronic acids are notoriously difficult to handle; they are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids are indispensable nucleophilic partners in Suzuki-Miyaura cross-coupling reactions and advanced organic synthesis. However, free boronic acids are notoriously difficult to handle; they are prone to spontaneous dehydration (forming trimeric boroxines), oxidative degradation, and protodeboronation. Protecting these reactive centers is a critical step in modern drug development and materials science.

This application note details the mechanistic rationale and validated protocols for utilizing Neopentyl Glycol (NPG) as a boronic acid protecting group. Forming six-membered dioxaborinane rings (Bneo esters), NPG strikes an unprecedented balance between bench-stability and catalytic reactivity, outperforming traditional pinacol (Bpin) esters in transmetalation kinetics[1].

Mechanistic Insights: The Causality of Stability and Reactivity

The Thorpe-Ingold Effect and Kinetic Stability

When free boronic acids are condensed with neopentyl glycol (2,2-dimethylpropane-1,3-diol), they form cyclic Bneo esters. The exceptional stability of these esters is driven by the Thorpe-Ingold effect [2]. The bulky gem-dimethyl groups on the NPG backbone sterically compress the internal bond angles of the acyclic diol. This compression entropically favors the ring-closing esterification, creating a thermodynamically stable six-membered ring that shields the empty p-orbital of the boron atom from unwanted nucleophilic attack and premature hydrolysis[2].

Overcoming the Transmetalation Bottleneck

While pinacol (Bpin) esters are the industry standard for stability, their extreme steric shielding often results in sluggish transmetalation rates during palladium-catalyzed cross-coupling. Research spearheaded by the Denmark group revealed a critical reactivity paradigm: Bneo esters undergo transmetalation approximately 100 times faster than the least reactive pinacol esters [1].

This accelerated kinetic profile makes Bneo esters the optimal choice for anhydrous Suzuki-Miyaura couplings. When paired with soluble alkoxide bases like potassium trimethylsilanolate (TMSOK), Bneo esters facilitate rapid carbon-carbon bond formation while completely avoiding the aqueous conditions that typically trigger protodeboronation in sensitive substrates[1][3].

Quantitative Comparison of Boron Protecting Groups

To guide experimental design, the following table summarizes the physicochemical and kinetic trade-offs of common boronic acid protecting strategies:

Protecting GroupRing StructureKinetic StabilityTransmetalation KineticsDeprotection / Cleavage
None (Free Acid) N/ALow (Forms Boroxines)FastN/A
Pinacol (Bpin) 5-memberedVery HighSlowHarsh (Oxidative, NaIO₄)
Neopentyl Glycol (Bneo) 6-memberedHighVery Fast (~100x Bpin)Mild (Aqueous Hydrolysis)
MIDA BicyclicExtremely HighNone (Requires prior cleavage)Mild (Aqueous Base)

Logical Workflow of Bneo Utilization

Workflow BA Free Boronic Acid (Unstable, Trimerizes) BNeo Bneo Ester (Bench-Stable) BA->BNeo Esterification (- H₂O) NPG Neopentyl Glycol (Thorpe-Ingold Effect) NPG->BNeo Condensation SM Suzuki-Miyaura Cross-Coupling BNeo->SM Rapid Transmetalation Prod Coupled Product (High Yield) SM->Prod Pd Catalyst TMSOK Base

Caption: Workflow of boronic acid protection with NPG and subsequent cross-coupling.

Validated Experimental Protocols

Protocol A: Synthesis of Neopentyl Glycol Boronic Esters (Bneo)

Causality Note: The esterification of boronic acids is an equilibrium process. For small-scale reactions, anhydrous MgSO₄ is sufficient to sequester water and drive the reaction forward. For larger scales, azeotropic distillation via a Dean-Stark apparatus is recommended to ensure complete conversion[3].

Materials:

  • Free Boronic Acid (1.0 equiv, e.g., 1.0 mmol)

  • Neopentyl Glycol (1.0 - 1.05 equiv)[3]

  • Anhydrous Diethyl Ether (Et₂O) or THF (1.0 mL)

  • Flame-dried MgSO₄ (5.0 equiv)

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with the free boronic acid (1.0 mmol) and neopentyl glycol (1.0 mmol) under a nitrogen atmosphere.

  • Suspend the reagents in anhydrous Et₂O (1.0 mL) and stir at ambient temperature.

  • Add flame-dried MgSO₄ (5.0 mmol) to the reaction mixture. The desiccant acts as a thermodynamic sink for the water byproduct, driving the condensation.

  • Stir the suspension continuously for 2–10 hours.

  • Filter the mixture through a fritted funnel to remove the hydrated MgSO₄, washing the filter cake with additional Et₂O.

  • Concentrate the filtrate in vacuo to yield the crude Bneo ester.

Self-Validation Checkpoints:

  • TLC Monitoring: Unhindered Bneo esters typically appear as streaks on silica gel, whereas sterically hindered Bneo esters will form well-defined, tight spots. Minimize the time the product spends on silica during chromatography to prevent premature hydrolysis.

  • NMR Confirmation: Evaluate the ¹¹B NMR spectrum. Free boronic acids resonate near ~30 ppm, while successful conversion to the Bneo ester shifts the signal upfield to approximately 26.3 ppm[3].

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling of Bneo Esters

Causality Note: Traditional Suzuki couplings rely on aqueous bases (e.g., Na₂CO₃/H₂O), which can induce protodeboronation in sensitive substrates. By utilizing Potassium Trimethylsilanolate (TMSOK) in anhydrous THF, the reaction remains entirely homogeneous. The less polar environment enhances the solubility of the boronate, and the absence of protic solvents effectively neutralizes protodeboronation pathways[1][3].

Materials:

  • Aryl Halide Electrophile (1.0 equiv)

  • Bneo Ester (1.5 equiv)

  • Pd Pre-catalyst (e.g., Pd-P(t-Bu)₃-G3) (cat. 2-5 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)

  • Anhydrous THF (0.5 M)

Step-by-Step Procedure:

  • In an oven-dried, nitrogen-flushed vessel, combine the aryl halide, Bneo ester, and the Pd pre-catalyst[3].

  • Dissolve the mixture in anhydrous THF to achieve a 0.5 M concentration.

  • In a separate vial, prepare a solution of TMSOK in anhydrous THF.

  • Add the TMSOK solution dropwise to the reaction vessel. Note: Do not use a cooling bath unless the temperature exceeds 50 °C; the thermal energy helps overcome the activation barrier for transmetalation[3].

  • Stir the reaction for 1 to 1.5 hours[3].

  • Quench the reaction by filtering through a short pad of Celite, eluting with ethyl acetate, and concentrate the filtrate for subsequent purification.

Self-Validation Checkpoints:

  • Thermal Signature: The addition of TMSOK is distinctly exothermic. You should observe the internal temperature rise and stabilize around 40–45 °C during the addition[3]. This confirms the active generation of the reactive silanolate-boronate intermediate.

  • Spectroscopic Tracking: Monitor reaction completion via GC-MS or no-D ¹⁹F NMR (if utilizing fluorinated substrates). The rapid transmetalation of Bneo esters typically drives the reaction to >97% conversion within 90 minutes[3].

Catalytic Cycle and Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)Lₙ PdII_Ox R-Pd(II)-X Pd0->PdII_Ox Oxidative Addition (R-X) PdII_TM R-Pd(II)-R' PdII_Ox->PdII_TM Transmetalation (Rate-Limiting Step) PdII_TM->Pd0 Reductive Elimination Prod R-R' (Coupled Product) PdII_TM->Prod Bneo R'-Bneo + TMSOK (Fast Transmetalation) Bneo->PdII_TM

Caption: Suzuki-Miyaura catalytic cycle highlighting rapid Bneo transmetalation.

References

  • Source: yonedalabs.
  • Source: bris.ac.
  • Chemical.
  • Source: orgsyn.
  • Source: wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Thiophene Boronate Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing complex cross-coupling reactions. The Suzuki-Miyaura coupling of thiophene boronate esters is a cornerstone in drug development and materials science. However, the electron-rich nature and heteroatom presence of these substrates make them uniquely susceptible to three major side reactions: protodeboronation , homocoupling , and hydrodehalogenation .

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure experimental success.

Visualizing the Reaction Landscape

CompetingPathways TB Thiophene Boronate Ester Cross Cross-Coupled Product (Desired) TB->Cross Transmetalation (Fast) Proto Protodeboronation (Thiophene) TB->Proto H2O / Strong Base (pH > 10) Homo Homocoupling (Bithiophene) TB->Homo O2 or Pd(II) activation ArX Aryl Halide + Pd(0) ArX->Cross Oxidative Addition

Competing reaction pathways in the Suzuki-Miyaura coupling of thiophene boronate esters.

Section 1: Protodeboronation (The Primary Antagonist)

Mechanistic Causality: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. 2-Thiophene boronic acids and esters are notoriously unstable under basic aqueous conditions[2]. The high electronegativity of the adjacent sulfur atom polarizes the C-B bond. When a strong base (like hydroxide) coordinates to the empty p-orbital of the boron atom, it forms a reactive boronate complex that rapidly undergoes hydrolytic cleavage[3]. The key to success is kinetic control: the rate of the desired transmetalation must strictly outcompete the rate of protodeboronation[2].

FAQ

Q: My thiophene boronate ester is degrading into unsubstituted thiophene before the reaction completes. How do I fix this? A: This is a classic sign of base-catalyzed protodeboronation[2]. You must alter the kinetics of the reaction:

  • Switch to milder bases: Replace strong bases (NaOH, KOH) with finely ground, anhydrous inorganic bases like K₃PO₄, K₂CO₃, or KF[2].

  • Accelerate Transmetalation: Employ highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos)[4]. These ligands expedite the productive cross-coupling cycle, giving the boronate less time to decompose[2].

  • Use a "Slow-Release" Strategy: Mask the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate ester. MIDA boronates are highly stable against protodeboronation and slowly hydrolyze in situ to provide a steady, low concentration of the active boronic acid[5],[3].

Data Presentation: Optimization Parameters
ParameterConditionEffect on ProtodeboronationOverall Yield Trend
Base Strength NaOH / KOH (Aqueous)High (Accelerates C-B cleavage)Low
Base Strength K₃PO₄ (Anhydrous/Mild)LowHigh
Ligand PPh₃ (Standard)Moderate (Slow transmetalation)Moderate
Ligand XPhos / SPhos (Bulky)Low (Fast transmetalation outcompetes)High
Boron Source Free Boronic AcidVery HighLow
Boron Source MIDA Boronate EsterVery Low (Slow-release mechanism)Very High
Self-Validating Protocol: "Slow-Release" MIDA Boronate Coupling

Validation Metric: Monitor the reaction via LC-MS at 1-hour intervals. The ratio of the desired product mass (M+) to the protodeboronated mass (M - B(OH)₂ + H) serves as an internal diagnostic metric. If the ratio drops below 5:1 within the first hour, immediately halt the reaction and verify that the base concentration is not excessively high.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the thienyl MIDA boronate ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv)[5].

  • Catalyst Addition: Under an inert atmosphere (glovebox or strict Schlenk technique), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[2].

  • Solvent: Add a thoroughly degassed biphasic mixture of THF and H₂O (typically 4:1 v/v)[5].

  • Execution: Heat the reaction to 60 °C. The mild aqueous basic conditions will slowly deprotect the MIDA ester, feeding the active boronic species directly into the catalytic cycle before protodeboronation can occur[5].

Section 2: Homocoupling of Thiophene Boronates

Mechanistic Causality: Homocoupling produces an undesired bithiophene byproduct. This occurs via two primary mechanisms: (A) Reductive activation of a Pd(II) precatalyst, which consumes two equivalents of the boronate as a sacrificial reductant[3], or (B) Adventitious oxygen re-oxidizing the active Pd(0) species back to Pd(II), creating a continuous, undesired catalytic cycle for homocoupling[3].

FAQ

Q: I am observing significant amounts of bithiophene (homocoupling). What can be done? A: Homocoupling is driven by oxidants or the initial reduction of the Pd(II) source[6],[3].

  • Strict Degassing: Oxygen is the most common culprit. Thoroughly degas solvents via the freeze-pump-thaw method or by sparging with nitrogen/argon for at least 30 minutes prior to catalyst addition[6].

  • Chemical Suppression: Add a mild reducing agent, such as potassium formate, to the reaction mixture. This rapidly reduces Pd(II) to the active Pd(0) species, preventing the boronate from being consumed[6].

Self-Validating Protocol: Reductant-Assisted Homocoupling Suppression

Validation Metric: Track the formation of the homocoupled dimer via GC-MS. If dimer formation exceeds 2% relative to the product peak area in the first 30 minutes, abort, re-sparge the solvent with nitrogen, and ensure the potassium formate is fully dissolved.

  • Reagent Loading: Load the thiophene boronate ester (1.1 equiv), aryl halide (1.0 equiv), K₂CO₃ (2.0 equiv), and Potassium Formate (0.1 equiv) into a reaction vessel[6].

  • Sparging: Add the solvent (e.g., 1,4-dioxane) and perform a facile nitrogen subsurface sparge for 30 minutes[6].

  • Catalyst Introduction: Add the Pd(0) or Pd(II) catalyst under a positive stream of nitrogen.

  • Execution: Heat to the target temperature (e.g., 80 °C). The formate will rapidly reduce any Pd(II) to Pd(0), bypassing the homocoupling activation step.

Section 3: Hydrodehalogenation (When using Halothiophenes)

Mechanistic Causality: When the thiophene substrate contains a halogen (e.g., bromothiophene), hydrodehalogenation can occur. After the initial oxidative addition, if the subsequent transmetalation step is sluggish, the Pd(II)-aryl intermediate is left vulnerable. It can undergo protonolysis or beta-hydride elimination (if protic solvents or aliphatic amines are present), replacing the halogen with a hydrogen[7].

FAQ

Q: My bromothiophene is converting into a des-bromo thiophene byproduct instead of coupling. How do I prevent this? A: This side reaction competes directly with the desired reductive elimination[7].

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands (like RuPhos or XPhos). These ligands sterically force the desired reductive elimination step to occur faster than competing dehalogenation pathways[7].

  • Solvent & Base: Use strictly anhydrous solvents and weaker bases (e.g., Cs₂CO₃) to minimize the availability of protons that drive the protonolysis of the aryl-palladium intermediate[7].

Diagnostic Workflow

LogicTree Start Identify Major Byproduct Proto Unsubstituted Thiophene (Protodeboronation) Start->Proto Homo Bithiophene (Homocoupling) Start->Homo Dehal Dehalogenated Arene (Hydrodehalogenation) Start->Dehal Sol1 Switch to mild base (K3PO4) Use MIDA boronate Proto->Sol1 Sol2 Strict degassing Add Potassium Formate Homo->Sol2 Sol3 Use bulky ligands (XPhos) Anhydrous conditions Dehal->Sol3

Diagnostic logic tree for resolving side reactions in thiophene Suzuki couplings.

References
  • Benchchem. "strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids" 2

  • Benchchem. "Preventing dehalogenation in reactions with 3-Bromobenzo[b]thiophene-2-carbaldehyde" 7

  • ACS Macromolecules. "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions" 5

  • Wikipedia. "Protodeboronation" 1

  • NIH PMC. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids" 4

  • ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395" 6

  • RSC Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling"3

Sources

Optimization

Troubleshooting low yield in palladium-catalyzed cross-coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with stalled reactions, poor mass balances, or the dreaded appearance of "palladium black"...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with stalled reactions, poor mass balances, or the dreaded appearance of "palladium black" during their cross-coupling campaigns.

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) is a cornerstone of modern drug development. However, achieving high yields requires a delicate balance of sterics, electronics, and rigorous technique. This guide moves beyond basic "try another solvent" advice; we will dissect the mechanistic causality behind experimental failures and provide self-validating protocols to ensure your catalytic cycle remains robust.

Diagnostic Workflow

Before adjusting any parameters, use the following logical workflow to diagnose the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield in Pd-Coupling CheckVisual Visual Inspection of Reaction Start->CheckVisual BlackPd Black Precipitate (Pd Black) CheckVisual->BlackPd Yes ClearSol Homogeneous Solution CheckVisual->ClearSol No CatDeact Catalyst Deactivation (Agglomeration/Oxidation) BlackPd->CatDeact LCMS Analyze Mass Balance (LC-MS / GC-MS) ClearSol->LCMS Sol1 Use Pd G3/G4 Precatalysts Exclude O2/H2O CatDeact->Sol1 SideReact Side Reactions (Protodeboronation, Homocoupling) Sol2 Use MIDA Boronates Optimize Base (pKa) SideReact->Sol2 Incomplete Incomplete Conversion (Poor Transmetalation/Ox. Add.) Sol3 Switch to Bulky Ligands (e.g., XPhos, tBuBrettPhos) Incomplete->Sol3 LCMS->SideReact Byproducts High LCMS->Incomplete Starting Mat. High

Logical workflow for diagnosing and resolving low yield in Pd-catalyzed cross-coupling.

Troubleshooting FAQs

Q1: My reaction mixture turns black within the first 30 minutes, and the yield is abysmal. What is happening? Causality & Solution: You are observing the formation of "Palladium Black," which is the irreversible agglomeration of inactive Pd(0) nanoparticles. Mechanistically, this occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving the coordinatively unsaturated Pd(0) species exposed without a stabilizing substrate or ligand. It is also frequently triggered by1[1]. Actionable Steps:

  • Upgrade your precatalyst: Traditional Pd(II) salts require in situ reduction, which is often inefficient and leads to poor catalyst lifespans. Switch to 2[2]. These palladacycles undergo facile activation under mild conditions to generate a highly active, monoligated L1Pd(0) species, preventing premature agglomeration.

  • Verify Inert Atmosphere: Ensure rigorous exclusion of air using Schlenk techniques. Even trace oxygen oxidizes electron-rich phosphine ligands, stripping the Pd center of its stabilizing coordination sphere.

Q2: I am running a Suzuki-Miyaura coupling, but LC-MS shows massive amounts of the deboronated starting material (protoarene). How do I stop this? Causality & Solution: You are experiencing protodeboronation, a devastating side reaction where the C–B bond is cleaved by water or base. Mechanistic studies show that protodeboronation is highly sensitive to the nature of the base and, paradoxically, 3[3] typically used to promote difficult cross-couplings. Actionable Steps:

  • Modulate the Base: Strong bases (e.g., NaOH, KOtBu) accelerate protodeboronation. Switch to milder bases like K3PO4 or use fluoride salts (CsF) if water must be strictly excluded.

  • Use Slow-Release Boronates: Instead of unstable boronic acids, use 4[4]. These act as a "slow-release" mechanism, keeping the active boronic acid concentration low and favoring the productive transmetalation pathway over competitive protodeboronation.

Q3: My aryl chloride substrate is completely unreactive, but the exact same conditions worked for the aryl bromide. Why? Causality & Solution: Aryl chlorides have a significantly higher C–Cl bond dissociation energy (~96 kcal/mol) compared to C–Br (~81 kcal/mol). This makes the initial oxidative addition step thermodynamically and kinetically challenging. Actionable Steps: You must use highly electron-rich and sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines). The electron density enriches the Pd center, facilitating the oxidative insertion into the strong C–Cl bond. The steric bulk (measured by % Buried Volume)5[5].

Quantitative Data: Ligand Selection Guide

Selecting the correct ligand is the most critical variable in optimizing yield. Below is a quantitative summary of privileged ligands based on their steric bulk (Percent Buried Volume, % Vbur) and mechanistic advantages.

LigandClassSteric Bulk (% Vbur)Key Application / Mechanistic Advantage
PPh3 Monodentate Phosphine~30%Good for basic aryl iodides/bromides; generally fails for aryl chlorides.
XPhos Buchwald Biaryl~43%Excellent general ligand for Suzuki/Buchwald-Hartwig of aryl chlorides.
CPhos Alkyl Biaryl~45%Minimizes β-hydride elimination in Negishi couplings.
tBuBrettPhos Buchwald Biaryl~50%Highly hindered; prevents over-arylation of primary amines in C-N couplings.

Experimental Protocol: Self-Validating Air-Free Suzuki-Miyaura Coupling

To establish a baseline of trustworthiness in your workflow, use this standardized protocol.

Why is this self-validating? The use of a Pd G3 precatalyst allows for visual validation. Upon the addition of solvent and weak base, the rapid dissolution and color shift (typically to a clear, pale yellow/orange homogeneous solution) confirms the successful generation of the active L1Pd(0) species. If the solution turns black at this stage, your solvent is wet or your inert atmosphere is compromised, allowing you to abort the reaction before wasting valuable substrates.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or a reaction vial with a PTFE-lined septum cap at 120°C overnight. Cool under a stream of dry Argon.

  • Solid Reagents: Add the aryl halide (1.0 equiv), boronic acid/MIDA boronate (1.5 equiv), XPhos Pd G3 precatalyst (1–2 mol%), and anhydrous K3PO4 (2.0 equiv) to the vial.

  • Purge Cycle (Critical): Seal the vial. Apply high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. This step is non-negotiable for preventing ligand oxidation and Pd black formation.

  • Solvent Addition: Add anhydrous, degassed THF (or Dioxane) via syringe. Observe the solution to ensure it becomes homogeneous and does not crash out as a black precipitate.

  • Reaction: Stir at 65°C for 2–12 hours. Monitor conversion via LC-MS or GC-MS.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts before column chromatography.

References

  • BenchChem. "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions." BenchChem. 1

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich. 2

  • Ser, C. T., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society. 3

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing). 4

  • Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews - ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Accelerating Suzuki-Miyaura Couplings of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction efficiency, with a focus on improving reaction times. Our approach is rooted in a deep understanding of the reaction mechanism and the unique properties of this stable yet reactive boronic ester.

Introduction: The Advantage of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

The use of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of 3-thienylboronic acid, offers a strategic advantage in Suzuki-Miyaura couplings. The neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, significantly mitigating the common issue of protodeboronation—a side reaction where the carbon-boron bond is cleaved by a proton source, reducing the yield of the desired coupled product.[1][2] This stability, however, must be balanced with reactivity to ensure efficient and timely coupling. This guide will walk you through the key parameters to consider when you experience slow reaction times.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane so slow?

Slow reaction times can be attributed to several factors. The most common culprits include a suboptimal catalyst system (palladium source and ligand), an inappropriate choice of base or solvent, or reaction conditions that do not favor the transmetalation step. Additionally, the inherent stability of the neopentyl glycol boronic ester requires carefully chosen conditions to ensure its effective participation in the catalytic cycle.

Q2: Is the 3-thienyl isomer less reactive than the 2-thienyl isomer?

While both are electron-rich heterocycles, subtle electronic and steric differences between the 2- and 3-isomers of thienylboronic acids can influence reactivity.[1] Generally, both are considered reactive coupling partners. If you are experiencing issues, it is more likely due to the reaction conditions rather than an inherent lack of reactivity of the 3-thienyl isomer.

Q3: Can I use the same conditions for this neopentyl glycol ester as I would for the corresponding boronic acid or pinacol ester?

Not necessarily. While general Suzuki-Miyaura conditions can be a starting point, neopentyl glycol esters often benefit from specific conditions to maximize their reactivity. For instance, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be particularly effective for these stable esters, leading to significantly faster reaction times.[3][4]

Troubleshooting Guide: A Systematic Approach to Improving Reaction Times

This section provides a systematic, question-and-answer-based approach to diagnosing and resolving slow reaction rates.

Catalyst System: The Engine of Your Reaction

Is your palladium precatalyst and ligand combination optimized for this substrate?

The choice of the palladium precatalyst and, more importantly, the phosphine ligand is critical for an efficient reaction. For electron-rich heteroaryl boronates like the 3-thienyl derivative, bulky, electron-rich phosphine ligands are often superior.[1]

  • Insight: These ligands stabilize the palladium(0) active species and facilitate the rate-determining oxidative addition step. They also promote the reductive elimination step to release the final product.

Recommended Actions:

  • Ligand Screening: If you are using a general-purpose ligand like triphenylphosphine (PPh₃) and experiencing slow reactions, consider switching to a more specialized ligand. Buchwald-type biaryl phosphine ligands such as XPhos and SPhos are excellent choices for coupling heteroaryl partners.[1][5]

  • Precatalyst Generation: Using a pre-formed palladium(II) precatalyst that readily generates the active palladium(0) species in situ can improve reaction initiation. The "G2" and "G3" Buchwald precatalysts (e.g., XPhos-Pd-G2 or XPhos-Pd-G3) are designed for this purpose and often lead to faster and more complete reactions.[5]

Catalyst System Typical Loading (mol%) Rationale for Use with 3-Thienyl Neopentyl Boronate
Pd₂(dba)₃ / XPhos1-2 Pd / 2-4 LigandA robust system for many cross-couplings. XPhos is excellent for heteroaryl couplings.
XPhos-Pd-G31-3A highly active precatalyst that ensures efficient generation of the active Pd(0) species.
AntPhos-Pd-G31-3Particularly effective for anhydrous couplings of neopentyl esters with TMSOK base.[4][6]
The Role of the Base: Activating the Boronic Ester

Is your base strong enough and soluble enough to promote transmetalation?

The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the boronic ester, facilitating the transfer of the thienyl group from boron to palladium (transmetalation).[7] For stable neopentyl glycol esters, the choice of base is paramount.

  • Insight: In traditional aqueous systems, the base promotes the formation of a more nucleophilic boronate species. In anhydrous systems, a soluble, strong base is needed to directly interact with the palladium-boron complex.

Recommended Actions:

  • Aqueous vs. Anhydrous Conditions:

    • Aqueous: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

    • Anhydrous: For the fastest reaction times with neopentyl glycol esters, consider using potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF or DME.[3][4][8] This combination often leads to dramatic rate enhancements.[8]

Troubleshooting Base Selection:

Problem Potential Cause Suggested Solution
Stalled reaction with Na₂CO₃Insufficient base strength to activate the stable neopentyl boronate.Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Slow reaction in aqueous dioxanePoor solubility of the base or boronic ester.Consider switching to an anhydrous system with TMSOK and THF/DME.
Solvent System and Temperature: Creating the Right Environment

Are your solvent and temperature optimized for solubility and reaction rate?

The solvent must dissolve all reaction components to ensure an efficient reaction. Temperature influences the reaction rate, but excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Insight: Aprotic polar solvents are generally preferred. For aqueous systems, a mixture of an organic solvent and water is used. For anhydrous systems, ethereal solvents are common.

Recommended Actions:

  • Solvent Choice:

    • Aqueous Systems: Dioxane/water or Toluene/water mixtures are common.[1] The ratio may need to be optimized to ensure solubility of all components.

    • Anhydrous Systems: Anhydrous THF or 1,2-dimethoxyethane (DME) are excellent choices when using TMSOK.[3][6]

  • Temperature Optimization: Most Suzuki couplings are run at elevated temperatures (80-110 °C).[1] If your reaction is slow at a lower temperature, gradually increasing the temperature may improve the rate. However, monitor for any signs of decomposition. Microwave irradiation can also be a powerful tool for accelerating these reactions.[9]

Experimental Protocols

Protocol 1: General Conditions with an Aqueous Base

This protocol provides a robust starting point for the coupling of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2-1.5 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

Procedure:

  • To a dry reaction vessel, add the aryl bromide, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, XPhos-Pd-G3, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Rapid Anhydrous Coupling with TMSOK

This protocol is designed for accelerated reaction times.[4][6]

Materials:

  • Aryl halide (1.0 equiv)

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 equiv)

  • AntPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.4 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, AntPhos-Pd-G3, and TMSOK to a dry reaction vial equipped with a stir bar.

  • Add anhydrous DME and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS. Reactions are often complete in under an hour.

  • After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Transmetalation) Product Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Troubleshooting_Workflow Start Slow Reaction Time with 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane CheckCatalyst Is the catalyst system optimized? (e.g., using XPhos or SPhos ligands) Start->CheckCatalyst CheckBase Is the base appropriate? (e.g., K3PO4 or TMSOK) CheckCatalyst->CheckBase Yes OptimizeCatalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, AntPhos) and modern precatalysts (G2/G3). CheckCatalyst->OptimizeCatalyst No CheckConditions Are solvent and temperature suitable? CheckBase->CheckConditions Yes OptimizeBase For aqueous systems, try K3PO4 or Cs2CO3. For anhydrous, use TMSOK. CheckBase->OptimizeBase No Success Improved Reaction Time CheckConditions->Success Yes OptimizeConditions Screen solvents (Dioxane, Toluene, THF, DME). Optimize temperature (80-110°C or microwave). CheckConditions->OptimizeConditions No OptimizeCatalyst->CheckBase OptimizeBase->CheckConditions OptimizeConditions->Success

Caption: A decision tree for troubleshooting slow reaction times.

References

  • Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. PMC. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with diverse boronic acids and potassium organotrifluoroborates. Molecular Diversity. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Le-Dey, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Delaney, C. P., et al. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the "boronate Mechanism": Evidence for the Alternative Fork in the Trail. Illinois Experts. [Link]

  • Shinokubo, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation by Sulfur Heterocycles

Welcome to the advanced troubleshooting portal for transition metal catalysis. As a Senior Application Scientist, I frequently see researchers struggle with catalyst poisoning when working with sulfur-containing heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for transition metal catalysis. As a Senior Application Scientist, I frequently see researchers struggle with catalyst poisoning when working with sulfur-containing heterocycles like thiophenes and thiazoles. Because these motifs are foundational in drug development and materials science, overcoming their tendency to deactivate catalysts is critical.

This guide bridges mechanistic theory with actionable, field-proven protocols. It is designed to help you understand the causality behind catalyst failure and implement self-validating experimental workflows to ensure reproducible success.

Part 1: The Causality of Sulfur Poisoning (Mechanistic Insights)

Q: Mechanistically, why do sulfur heterocycles like thiophene and thiazole deactivate palladium and platinum catalysts?

A: Sulfur is highly Lewis basic and acts as a potent poison for transition metals. The free electron pairs on the sulfur atom strongly coordinate to the coordinatively unsaturated metal center (e.g., Pd(0) or Pt(0))[1]. This strong chemisorption outcompetes the oxidative addition of the aryl halide or the coordination of hydrogen, effectively blocking the active catalytic sites.

Furthermore, this interaction can lead to the irreversible formation of inactive metal sulfide species or cause the exposed palladium atoms to aggregate into inactive, insoluble "palladium black"[2][3]. In supported nanoparticle catalysts, the poisoning exhibits structure sensitivity; sulfur binds more strongly to coordinatively unsaturated surface sites, which are exponentially more prevalent in smaller nanoparticles[4].

G Pd0 Active Pd(0) Catalyst S_Substrate Sulfur Heterocycle (Thiophene/Thiazole) Pd0->S_Substrate Unshielded Buchwald Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Pd0->Buchwald Ligand Addition Poisoned Irreversible Coordination (Catalyst Poisoning) S_Substrate->Poisoned PdBlack Aggregation (Pd Black Formation) Poisoned->PdBlack Shielded Sterically Shielded Pd(0) Buchwald->Shielded Shielded->S_Substrate Steric Repulsion of S OxAdd Efficient Oxidative Addition Shielded->OxAdd C-X Activation Product Cross-Coupled Product OxAdd->Product

Logical flow of catalyst deactivation versus steric shielding by bulky ligands.

Part 2: Troubleshooting Guide & FAQs

Q: My Suzuki-Miyaura coupling between 2-bromothiophene and an arylboronic acid stalled at 10% conversion, and the solution turned black. What happened, and how do I fix it?

A: The black precipitate is "palladium black," a visual indicator of catalyst decomposition[2]. When standard phosphine ligands (like PPh3) degrade or fail to adequately shield the palladium center, the sulfur atom in the thiophene substrate irreversibly coordinates to the Pd(0) intermediate. This stalls the oxidative addition step, causing the unstable Pd(0) species to aggregate[2].

The Fix: Switch to a sulfur-resistant catalyst system. Employ sterically hindered, electron-rich monophosphine ligands (Buchwald ligands such as XPhos or RuPhos)[5][6]. These bulky ligands create a steric shield around the palladium center, preventing the sulfur atom from coordinating while still allowing the desired C-X bond activation[2][6]. Additionally, lowering the catalyst loading (e.g., to 0.1 mol%) can paradoxically improve yields by reducing the local concentration of exposed Pd(0), thereby minimizing aggregation[2].

Q: Are there specific strategies for heterogeneous catalysts used in hydrogenation or reforming of sulfur-containing streams?

A: Yes. For heterogeneous systems, sulfur poisoning is notoriously difficult to reverse. While regeneration under pure hydrogen at high temperatures can sometimes recover activity for specific supports (like Pd/SiO2-Al2O3)[7][8], prevention is far more effective. Recent advancements include the use of High-Entropy Alloys (HEAs)[9][10]. HEAs consist of multiple transition metals (e.g., Pt, Pd, Rh, Cu) in a disordered structure, which tunes the surface electronic properties to significantly lower the sulfur binding energy, mitigating poisoning[9][10]. Another approach is using binary metal sulfides or intentionally pre-sulfided catalysts (e.g., Pd4S/SiO2) that exhibit dual activity and inherent sulfur tolerance[3].

Part 3: Data Presentation - Catalyst Performance Comparison

To systematically select the right conditions, refer to the following quantitative summary of catalyst performance in the presence of sulfur heterocycles.

Catalyst SystemLigand / Support TypeSubstratePrimary Deactivation ModeMitigation StrategyTypical Yield / TOF
Pd(OAc)₂ / PPh₃ Simple Phosphine2-BromothiopheneIrreversible S-coordination, Pd black formationSwitch to bulky ligands< 20% Yield
Pd₂(dba)₃ / XPhos Bulky Biaryl Monophosphine2-BromothiopheneMinimal (Steric shielding prevents S-binding)Use optimized base (K₂CO₃) and solvent> 85% Yield[11]
Pt Nanoparticles (2 nm) None (Heterogeneous)Thiophene (Hydrogenation)Strong binding to coordinatively unsaturated sitesIncrease nanoparticle size (e.g., 7 nm)TOF drops by orders of magnitude[4]
Pd/Al₂O₃ None (Heterogeneous)Cyclohexane (with H₂S/Thiophene)Coking and irreversible S-chemisorptionSupport modification (SiO₂-Al₂O₃) or H₂ regenerationActivity loss; partial recovery[7]
High-Entropy Alloys (HEAs) Multimetallic (Pt-Pd-Rh-Cu)Sulfur-rich feedsSurface segregationCompositional tuning to lower S-binding energySustained high TOF[9][10]

Part 4: Self-Validating Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Cross-Coupling of Thiophene Derivatives

This protocol utilizes a bulky Buchwald ligand to prevent sulfur poisoning. The protocol is designed as a self-validating system : the visual state of the reaction mixture acts as an immediate diagnostic tool. If the palladium is successfully shielded, the solution remains a clear, homogenous yellow/orange. The sudden appearance of a black precipitate immediately invalidates the run, indicating ligand failure or oxygen ingress, saving hours of unnecessary workup.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol% Pd) and XPhos (2.4 mol%). Causality: The slight excess of ligand ensures complete formation of the active L₁Pd(0) species and prevents ligand degradation[2].

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate) and finely milled anhydrous K₂CO₃ (2.0 equivalents). Causality: Soluble or finely dispersed bases accelerate the transmetalation step, preventing the buildup of vulnerable Pd intermediates[6][11].

  • Substrate Introduction: Add the 2-bromothiophene derivative (1.0 eq) and the arylboronic acid (1.2 eq). Seal the flask and transfer it to a fume hood.

  • Reaction Execution: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm). Causality: Efficient mass transfer prevents localized high concentrations of catalyst that lead to aggregation[2].

  • Monitoring and Workup: Monitor the reaction via GC-MS. The solution should remain a clear yellow/orange. Upon completion (typically 2-4 hours), cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate in vacuo.

Workflow Prep Step 1: Glovebox Prep Pd2(dba)3 + XPhos Reagents Step 2: Reagent Addition Thiophene + Boronic Acid + K2CO3 Prep->Reagents Reaction Step 3: Reaction 80°C, Vigorous Stirring Reagents->Reaction Validation Step 4: Self-Validation Check for Pd Black (Visual) Reaction->Validation Validation->Prep Black (Fail - Restart) Workup Step 5: Workup Celite Filtration & Isolation Validation->Workup Clear Yellow/Orange

Workflow for sulfur-tolerant cross-coupling, emphasizing visual self-validation.

References

  • Hoyos, L. J., Primet, M., & Praliaud, H. "Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts." Journal of the Chemical Society, Faraday Transactions (RSC Publishing). 7

  • BenchChem Tech Support. "Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene." BenchChem.2

  • Wollenburg, M., et al. "Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions." PMC / NIH.1

  • Deshmukh, G., et al. "First-Principles and Machine Learning-Based Analysis of Sulfur Poisoning of High-Entropy Alloy Catalysts." Chemistry of Materials (ACS Publications). 10

  • Baldyga, L. M., et al. "Size-Dependent Sulfur Poisoning of Silica-Supported Monodisperse Pt Nanoparticle Hydrogenation Catalysts." ACS Catalysis. 4

  • Semantic Scholar. "Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane." Semantic Scholar. 3

  • Surry, D. S., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." PMC / NIH. 5

  • Xu, J., et al. "Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases." ChemRxiv. 6

  • Frontiers. "An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers." Frontiers in Chemistry. 11

Sources

Troubleshooting

Technical Support Center: Scaling Up Suzuki Reactions with 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of heteroaryl cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of heteroaryl cross-coupling reactions. Working with 5,5-dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (the neopentyl glycol ester of 3-thiopheneboronic acid) presents a unique set of challenges. While the neopentyl glycol ester provides a superior thermodynamic sink against premature hydrolysis compared to free boronic acids, the electron-rich thiophene moiety remains highly susceptible to hydrolytic C-B bond cleavage (protodeboronation) on scale.

This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities behind scale-up failures and provide self-validating workflows to ensure your transition from a 1 g vial to a 100 g+ reactor is seamless.

Mechanistic Insights: The Kinetic Race

At the heart of every Suzuki-Miyaura scale-up involving electron-rich heteroaryls is a kinetic race between productive transmetalation ( ktrans​ ) and degradative protodeboronation ( kproto​ ). Strong bases and elevated temperatures exponentially increase kproto​ . If your palladium catalyst is not fully active, or if mass transfer limitations starve the catalytic cycle, degradation will outpace product formation.

Kinetic competition between productive transmetalation and degradative protodeboronation.

Troubleshooting & FAQs

Q1: We observe a 30% yield drop upon scaling from 1 g to 50 g, accompanied by massive formation of uncoupled thiophene. What is happening? A1: You are experiencing thermal-induced protodeboronation . On a 1 g scale, heating to reflux takes minutes. On a 50 g scale, the reactor's thermal mass is much larger. If all reagents (including base) are charged upfront, the mixture spends 30-45 minutes in a "danger zone" (40–60 °C) where the base activates the boronate, but the palladium catalyst hasn't reached an optimal turnover frequency. Causality & Solution: Implement a controlled base dosing strategy. Heat the aryl halide, the neopentyl glycol ester, and the catalyst in the solvent system to the target temperature (e.g., 85 °C) before slowly dosing in the aqueous base. This ensures that the moment the boronate is activated, the Pd(II) oxidative addition complex is waiting to intercept it.

Q2: Our biphasic reaction (Toluene/Water) stalls at 80% conversion on scale. Adding more catalyst doesn't help. Why? A2: This is a mass transfer limitation, not a catalytic one. Neopentyl glycol esters are highly lipophilic. In biphasic systems, transmetalation occurs at the interfacial boundary. On scale, the surface-area-to-volume ratio drops drastically, reducing the interfacial area and stalling the reaction. Causality & Solution: Switch to a solvent system that becomes miscible at elevated temperatures, such as 2-Butanol/Water (7:3 ratio) . This system forms a homogeneous single phase near its boiling point (89–90 °C), maximizing contact between the activated boronate and the Pd complex, and cleanly phase-separates upon cooling for easy workup.

Q3: How do we efficiently purge residual Palladium? The thiophene-containing product seems to hold onto it tightly. A3: Thiophene is a classic σ -donor/ π -acceptor ligand that strongly coordinates residual palladium, making standard silica plugs ineffective and unscalable. Causality & Solution: Treat the post-reaction organic phase with 20% aqueous sodium bisulfite (NaHSO 3​ ) at 60 °C for 1 hour . The bisulfite acts as a strong competing ligand, stripping Pd from the thiophene API into the aqueous waste stream, routinely dropping Pd levels from >5000 ppm to <100 ppm.

Quantitative Data: Optimization Metrics

The following table summarizes the causal relationship between reaction engineering choices and the suppression of protodeboronation.

Solvent SystemBase SelectionDosing StrategyProtodeboronation (%)Isolated Yield (%)
Toluene / H 2​ O (1:1)NaOH (3.0 eq)All-at-once35.2%58.4%
Toluene / H 2​ O (1:1)K 3​ PO 4​ (3.0 eq)All-at-once18.7%75.1%
2-BuOH / H 2​ O (7:3)K 3​ PO 4​ (3.0 eq)All-at-once8.4%88.3%
2-BuOH / H 2​ O (7:3) K 3​ PO 4​ (3.0 eq) Slow-dosing at 85 °C < 2.0% 96.5%
Self-Validating 100g Scale-Up Protocol

Self-validating 100g scale-up workflow prioritizing thermal control and Pd removal.

Step-by-Step Methodology:

  • Reactor Preparation & Inertion:

    • Purge a 2 L jacketed reactor with N 2​ or Ar. Perform three vacuum/backfill cycles.

    • Validation Check: Oxygen sensor must read <10 ppm. Palladium(0) intermediates are highly oxygen-sensitive and will precipitate as Pd black if oxidized .

  • Substrate & Catalyst Charging:

    • Charge the aryl halide (1.0 eq, ~100 g), 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.15 eq), and XPhos Pd G2 catalyst (0.5 mol%).

  • Solvent Addition:

    • Add degassed 2-Butanol (7 volumes) and degassed DI Water (1.5 volumes). Begin agitation at 250 RPM.

  • Thermal Equilibration:

    • Heat the reactor jacket to bring the internal temperature to 85 °C.

    • Validation Check: At 85 °C, the 2-BuOH/H 2​ O mixture should visually transition from biphasic to a near-homogeneous single phase.

  • Controlled Base Dosing (Critical Step):

    • Prepare a solution of K 3​ PO 4​ (2.5 eq) in degassed DI Water (1.5 volumes).

    • Using a dosing pump, add the base solution over 60 minutes while maintaining the internal temperature at 85–89 °C.

    • Causality: Dosing the base into the hot, homogeneous mixture ensures that the boronate is generated only when the Pd catalyst is fully active, effectively eliminating protodeboronation .

  • In-Process Control (IPC):

    • Sample the reaction 30 minutes after base dosing is complete.

    • Validation Check: HPLC must show >99% conversion of the aryl halide. If <99%, stir for an additional 30 minutes.

  • Workup & Palladium Scavenging:

    • Cool the reactor to 60 °C. The mixture will phase-separate. Drop the lower aqueous layer.

    • Add 20% w/w aqueous NaHSO 3​ (5 volumes) to the organic phase. Stir vigorously at 60 °C for 1 hour .

    • Phase separate, wash the organic layer with water (3 volumes), and proceed to crystallization.

References
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis Source: LJMU Research Online / Journal of the American Chemical Society URL:[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development, ACS Publications (2025) URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development, ACS Publications (2008) URL:[Link]

Optimization

Technical Support Center: Optimizing Temperature for 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane Couplings

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically engineered for researchers and drug development professionals working with 5,5-Dimethyl-2-(thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically engineered for researchers and drug development professionals working with 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane —a neopentyl glycol (NPG) ester of 3-thiopheneboronic acid.

Working with electron-rich heteroaryl boronic derivatives presents a unique kinetic challenge. As a Senior Application Scientist, I frequently see reactions fail not because of poor catalyst choice, but due to a misunderstanding of how thermal energy dictates the dominant mechanistic pathway. This guide will deconstruct the causality behind temperature-dependent failures and provide self-validating protocols to ensure reproducible yields.

Causality & Mechanism: The Thermal Paradox

The efficiency of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane in cross-coupling reactions is governed by a strict thermal paradox between two competing pathways: Transmetalation and Protodeboronation .

  • The Transmetalation Barrier: Neopentyl glycol (NPG) esters are highly valued because they strike an optimal balance of stability and reactivity; they undergo transmetalation approximately 100 times faster than highly hindered pinacol esters[1]. However, the NPG ester still possesses a higher activation energy for the Pd-O-B linkage formation than a free boronic acid. It requires a specific thermal threshold (typically >50 °C) to initiate the transfer of the thiophene group to the palladium(II) intermediate.

  • The Protodeboronation Sink: Thiophene-3-boronic acid derivatives are notoriously prone to protodeboronation—the irreversible cleavage of the C-B bond by a proton source (like water or alcohols) to yield free thiophene and a boric acid derivative[2]. This degradation pathway is highly temperature-dependent. Furthermore, at elevated temperatures, the NPG ester can undergo prehydrolytic degradation, converting to the free boronic acid, which then rapidly protodeboronates[3]. NPG esters are more stable toward this degradation than their hydroxy analogs, but they are not immune to excessive heat[4].

To achieve high reaction efficiency, you must operate in the narrow thermal window where transmetalation outpaces protodeboronation.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between temperature input and the resulting mechanistic divergence of the NPG ester.

G Start 5,5-Dimethyl-2-(thiophen-3-yl)- 1,3,2-dioxaborinane + Pd(II) Complex Temp Thermal Activation (Base + Solvent) Start->Temp LowT T < 50°C Temp->LowT Insufficient Energy OptT T = 60–70°C Temp->OptT Kinetic Sweet Spot HighT T > 90°C Temp->HighT Prehydrolysis/Cleavage Stall Reaction Stalls (Failed Transmetalation) LowT->Stall Product Cross-Coupled Product (High Yield) OptT->Product Degradation Protodeboronation (Thiophene Byproduct) HighT->Degradation

Mechanistic divergence of thiophene-3-NPG boronic ester based on temperature.

Troubleshooting Guides & FAQs

Q1: I ran my Suzuki coupling at 100 °C to force the reaction to completion. My NPG ester was completely consumed, but I isolated less than 10% of the cross-coupled product. What happened? A1: You have thermally driven the reaction into the protodeboronation sink. At temperatures ≥ 90 °C, heteroaryl boronic esters undergo rapid C-B bond cleavage[3]. The complete consumption of your starting material is a false positive for reaction progress; it was actually destroyed. Self-Validation Check: Run your crude mixture through GC-MS. If you see a massive peak for unreacted aryl halide and a corresponding peak for free thiophene, you have confirmed thermal degradation.

Q2: To prevent the degradation mentioned above, I lowered the temperature to 25 °C (Room Temperature). Now the reaction has completely stalled. Why? A2: While lowering the temperature effectively halts protodeboronation, it also starves the transmetalation step of necessary activation energy. The 5,5-dimethyl-1,3,2-dioxaborinane group provides steric shielding that protects the boron atom from premature hydrolysis, but this same shielding requires thermal energy (typically 60–70 °C) to form the critical Pd-O-B linkage required for the organic group transfer[1].

Q3: Does the choice of base interact with temperature to affect the stability of this specific NPG ester? A3: Absolutely. The hydrolysis of the NPG ester to the free thiophene-3-boronic acid is base-catalyzed. Once hydrolyzed, the free boronic acid is significantly more susceptible to protodeboronation[3]. Using a harsh base (like NaOH or KOtBu) at high temperatures accelerates this prehydrolytic degradation. We recommend using a milder base, such as aqueous K3PO4, combined with a strictly controlled temperature of 65 °C to minimize hydrolysis while permitting transmetalation.

Quantitative Data: Temperature Effects on Reaction Efficiency

The following table summarizes the causal relationship between temperature, reaction rates, and typical outcomes when coupling 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with a standard aryl bromide using Pd(dppf)Cl2 and K3PO4 in 1,4-Dioxane/H2O.

Temperature (°C)Transmetalation RateProtodeboronation RateTypical Yield (%)Primary ByproductRecommended Action
25 (RT) Very SlowNegligible< 5%Unreacted starting materialsIncrease temperature to overcome the activation barrier.
60 - 70 OptimalLow82 - 94%MinimalIdeal thermal window. Maintain strict internal temperature control.
90+ FastExtremely High< 25%Free ThiopheneDecrease temperature; switch to a more active catalyst if transmetalation is sluggish at lower temps.

Experimental Protocol: Temperature-Optimized Suzuki-Miyaura Coupling

To ensure a self-validating system, this protocol includes specific checkpoints to verify that the temperature control is effectively balancing the mechanistic pathways.

Reagents:

  • 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • K3PO4 (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, and Pd(dppf)Cl2·CH2Cl2.

  • Degassing (Critical Step): Add 1,4-Dioxane. Seal the flask with a rubber septum and sparge the solution with Argon for 15 minutes. Causality: Oxygen promotes oxidative deboronation, which mimics protodeboronation and artificially inflates degradation rates at higher temperatures.

  • Base Addition: Add the degassed 2M aqueous K3PO4 solution via syringe.

  • Controlled Heating: Place the flask in a pre-calibrated heating block set strictly to 65 °C . Do not exceed 70 °C. Stir vigorously for 4–6 hours.

  • Validation Checkpoint (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS.

    • If transmetalation is successful: You will see the product mass and decreasing aryl halide.

    • If protodeboronation is occurring: You will see a spike in free thiophene mass (m/z 84) and static aryl halide levels. If this occurs, verify your heating block calibration.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society - ACS Publications.3

  • 5-(Thiophen-3-yl)furan-2-carboxylic acid | 560993-95-5. Benchchem. 2

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 1

  • Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

Boronic Acids vs. Boronate Esters in Suzuki-Miyaura Couplings: A Comprehensive Performance Guide

As a Senior Application Scientist navigating the complexities of modern carbon-carbon bond formation, selecting the optimal organoboron coupling partner is rarely a straightforward decision. The Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern carbon-carbon bond formation, selecting the optimal organoboron coupling partner is rarely a straightforward decision. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of pharmaceutical and agrochemical synthesis[1]. However, the choice between a free boronic acid and a masked boronate ester (such as a pinacol ester or MIDA boronate) dictates the kinetic efficiency, scalability, and ultimate success of your synthetic route.

This guide provides an objective, data-driven comparison of these reagents, exploring the mechanistic causality behind their performance and providing self-validating protocols for your laboratory.

Mechanistic Causality: Reactivity vs. Stability

The fundamental dichotomy between boronic acids and boronate esters lies in the trade-off between transmetalation kinetics and benchtop stability.

Boronic Acids: High Reactivity, High Attrition

Free boronic acids [R-B(OH)₂] are the traditional nucleophilic partners. Their high atom economy and exposed hydroxyl groups allow for rapid formation of the pre-transmetalation palladium-hydroxo complex[2]. Consequently, they exhibit superior intrinsic reactivity and faster coupling rates compared to their esterified counterparts[3].

The Causality of Failure: Despite their speed, the Lewis acidity of the free boron center makes these reagents highly susceptible to degradation. In the presence of aqueous base, electron-rich heteroaryls and electron-deficient arylboronic acids undergo rapid protodeboronation—a destructive pathway where the carbon-boron bond is cleaved before transmetalation can occur[2]. Furthermore, they are prone to dehydration, forming cyclic trimers (boroxines) that complicate reaction stoichiometry.

Boronate Esters: Masked Stability

To circumvent degradation, boronic acids are frequently converted into esters, most notably pinacol esters (Bpin). The steric bulk and reduced Lewis acidity of the esterified boron center provide exceptional chemical stability, allowing for long-term benchtop storage and facile purification via silica gel chromatography.

The Causality of Slower Kinetics: This stability incurs a kinetic penalty. Pinacol esters cannot undergo direct transmetalation as efficiently as free acids. They must either undergo slow in situ hydrolysis to reveal the active boronic acid or proceed through a less efficient oxo-palladium pathway[1][2].

The MIDA Boronate Paradigm: Controlled "Slow-Release"

N-methyliminodiacetic acid (MIDA) boronates offer a brilliant structural solution to the reactivity-stability paradox. By complexing the boron atom with a trivalent MIDA ligand, the boron center is rehybridized from sp² to sp³. This completely halts its reactivity in anhydrous cross-coupling. However, under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the free boronic acid into the reaction mixture at a controlled rate[4]. This "slow-release" mechanism ensures the boronic acid is consumed by the palladium catalyst the moment it is generated, effectively outcompeting the protodeboronation pathway[5].

MechanisticPathways Organoboron Organoboron Reagent BA Boronic Acid High Reactivity Organoboron->BA Bpin Pinacol Ester High Stability Organoboron->Bpin MIDA MIDA Boronate Slow-Release Organoboron->MIDA Trans_BA Direct Transmetalation (Fast) BA->Trans_BA Degradation Protodeboronation (Side Reaction) BA->Degradation Trans_Bpin Oxo-Palladium Pathway (Slower) Bpin->Trans_Bpin Hydrolysis Aqueous Base Hydrolysis (Controlled) MIDA->Hydrolysis Product Cross-Coupled Biaryl Trans_BA->Product Trans_Bpin->Product Hydrolysis->BA

Mechanistic divergence of boronic acids, pinacol esters, and MIDA boronates in Suzuki couplings.

Comparative Performance Data

The following table synthesizes experimental yield data comparing the performance of free boronic acids against their esterified counterparts across various challenging substrates[3][4][5].

Coupling PartnerCo-ReactantBoron FormatYield (%)Mechanistic Observation
Thiophene-2-boron 4-IodoanisoleFree Acid95%High intrinsic reactivity drives fast, efficient coupling[3].
Thiophene-2-boron 4-IodoanisolePinacol Ester88%Steric bulk of the pinacol group slightly retards transmetalation[3].
Furan-2-boron 4-IodoanisoleFree Acid91%Highly reactive, but prone to degradation if left unreacted[3].
Furan-2-boron 4-IodoanisolePinacol Ester85%Enhanced shelf-life trades off with a slight reduction in overall yield[3].
2-Pyridyl Aryl ChlorideFree Acid<20%Rapid protodeboronation completely outpaces the coupling cycle[4].
2-Pyridyl Aryl ChlorideMIDA Boronate>85%Slow-release mechanism perfectly matches catalyst turnover, preventing degradation[4].
Aryl Substrate Aryl BromideFree Acid73%Standard aqueous conditions lead to moderate homocoupling/quenching[5].
Aryl Substrate Aryl BromideMIDA Boronate89%Controlled release minimizes homocoupling byproducts[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes diagnostic checkpoints to verify that the underlying mechanistic causality is functioning as intended.

Protocol A: Standard Suzuki-Miyaura with Boronic Acids

Best for: Stable, electron-neutral, or electron-deficient aryl boronic acids where rapid transmetalation is desired.

  • Reagent Assembly: In a Schlenk flask, combine the aryl halide (1.0 eq), boronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).

    • Causality Check: The 0.2 eq excess of boronic acid compensates for unavoidable minor protodeboronation or homocoupling.

  • Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1) followed by 2M aqueous Na₂CO₃ (2.0 eq).

    • Causality Check: Ethanol acts as a phase-transfer agent, facilitating the interaction between the aqueous base and the organic palladium complex to form the active Pd-OH species[2][3].

  • Reaction & Monitoring: Heat to 80 °C under nitrogen.

    • Self-Validation Step: Monitor via TLC/LC-MS after 2 hours. If the aryl halide remains unconsumed while the boronic acid mass disappears, rapid protodeboronation has occurred. This diagnostic failure validates the need to switch to Protocol B.

  • Workup: Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography[3].

Protocol B: Slow-Release Coupling with MIDA Boronates

Best for: Unstable motifs (e.g., 2-pyridyl, 2-heteroaryls) prone to rapid protodeboronation.

  • Reagent Assembly: Combine the aryl halide (1.0 eq), MIDA boronate (1.5 eq), and Pd(dppf)Cl₂ (5 mol%) in a reaction vessel.

  • Solvent & Base Addition: Add a degassed mixture of Dioxane/H₂O (5:1) and solid K₃PO₄ (3.0 eq).

    • Causality Check: K₃PO₄ is strictly selected as a mild base to precisely control the hydrolysis rate of the MIDA ligand. Using a stronger base like NaOH would cleave the MIDA group too rapidly, flooding the system with free boronic acid and defeating the slow-release strategy.

  • Reaction & Monitoring: Heat to 60–80 °C.

    • Self-Validation Step: The biphasic nature of the solvent ensures MIDA hydrolysis occurs at the aqueous interface. If the reaction stalls prematurely, check the pH of the aqueous layer; a drop in alkalinity indicates the phosphate buffer is exhausted, halting the critical slow-release mechanism.

  • Workup: Extract with diethyl ether. Unreacted MIDA boronates are highly polar and will often remain in the aqueous layer or crash out, simplifying purification[6].

MIDACoupling S1 1. Reagent Assembly (Ar-X + MIDA-B) S2 2. Mild Base Addition (K3PO4 + H2O) S1->S2 S3 3. Controlled Heating (In Situ Release) S2->S3 S4 4. Transmetalation & Elimination S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Step-by-step workflow of a slow-release Suzuki-Miyaura coupling using MIDA boronates.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane

Introduction: The Critical Role of Boronic Esters in Modern Synthesis 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is a neopentyl glycol boronic ester derivative of 3-thienylboronic acid. As a key building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Boronic Esters in Modern Synthesis

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is a neopentyl glycol boronic ester derivative of 3-thienylboronic acid. As a key building block in synthetic organic chemistry, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The efficiency, yield, and purity of these coupling reactions are directly contingent upon the quality of the boronic ester precursor. Unlike their corresponding boronic acids, boronic esters, particularly those derived from neopentyl glycol, often exhibit enhanced stability, making them easier to handle, purify, and store.[3]

However, this stability is not absolute. These molecules can be susceptible to hydrolysis, deboronation, and oxidation, which can introduce impurities that complicate subsequent synthetic steps and compromise the integrity of the final product.[4] For researchers in drug development and materials science, an imprecise understanding of a starting material's purity and identity is a significant liability. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity for reproducible and reliable science.

This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure the generation of accurate and trustworthy data.

The Analytical Workflow: An Integrated Approach

A successful characterization strategy does not rely on a single technique but integrates the orthogonal strengths of several methods. The identity of the compound is first suggested by mass spectrometry and liquid chromatography, then definitively confirmed by NMR spectroscopy, which provides the complete structural map. Purity is primarily assessed by chromatography, which separates the main component from any impurities.

Analytical_Workflow cluster_0 Initial Screening & Purity cluster_1 Definitive Structural Elucidation cluster_2 Final Report HPLC HPLC-UV (Purity Assessment) Report Certificate of Analysis (Structure, Purity, Identity) HPLC->Report Purity Data LCMS LC-MS (Molecular Weight Confirmation) LCMS->Report Identity Confirmation NMR_H ¹H NMR NMR_C ¹³C NMR NMR_H->NMR_C NMR_B ¹¹B NMR NMR_C->NMR_B NMR_B->Report Full Structural Proof Sample Product Sample Sample->HPLC Sample->LCMS Sample->NMR_H

Figure 1: A typical integrated workflow for the complete characterization of the target boronic ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, and ¹¹B), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[5]

A. ¹H and ¹³C NMR: Mapping the Carbon Skeleton

Expertise & Experience: For a molecule like 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, ¹H and ¹³C NMR confirm the presence and connectivity of the thiophene ring and the neopentyl glycol protecting group. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integrals (relative number of protons) are all diagnostic.

Trustworthiness: The data from ¹H and ¹³C NMR are self-validating. For example, the six-proton singlet for the two methyl groups on the dioxaborinane ring is a highly characteristic signal that is difficult to mistake. The coupling patterns of the thiophene protons definitively establish the 3-substitution pattern.

Assignment Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) Hypothetical ¹³C NMR Data (CDCl₃, 101 MHz)
Thiophene-H2δ 8.05 (d, J=2.0 Hz, 1H)δ 138.1 (C2)
Thiophene-H4δ 7.55 (dd, J=4.8, 2.0 Hz, 1H)δ 132.5 (C4)
Thiophene-H5δ 7.20 (d, J=4.8 Hz, 1H)δ 127.9 (C5)
-O-CH₂-δ 3.75 (s, 4H)δ 72.4 (CH₂)
Quaternary C-δ 31.8 (C(CH₃)₂)
-CH₃δ 1.02 (s, 6H)δ 21.9 (CH₃)
C-B-Signal often broad or unobserved

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Actual values may vary slightly.

B. ¹¹B NMR: A Direct Probe of the Boron Center

Expertise & Experience: ¹¹B NMR is an indispensable tool for characterizing organoboron compounds.[6] Its significance lies in its ability to directly observe the coordination state of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its electronic environment.

  • Tricoordinate Boron (sp²): In the desired boronic ester, the boron atom is trigonal planar (sp² hybridized). This typically results in a broad signal in the range of δ 20-35 ppm.[7]

  • Tetracoordinate Boron (sp³): If the compound hydrolyzes to the boronic acid, which can then interact with Lewis bases (like solvent or water), or if other tetracoordinate species are present, a sharper signal will appear at a much higher field (typically δ 2-10 ppm).[8]

Trustworthiness: This technique provides a direct and rapid assessment of the integrity of the C-B bond and the ester linkage. A single, clean signal in the δ 20-35 ppm range is a strong indicator of a high-purity, intact boronic ester. The appearance of signals in the upfield region is a clear red flag for degradation or the presence of related impurities.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its ability to solubilize many boronic esters and its relatively clean spectral window.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of δ 0-10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment, often requiring several hours. A spectral width of δ 0-160 ppm is typically sufficient.

  • ¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. Acquire a proton-decoupled ¹¹B spectrum. A spectral width covering δ -20 to 60 ppm is adequate. Boron trifluoride diethyl etherate (BF₃·OEt₂) is often used as an external standard (δ 0.0 ppm).

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the target compound, serving as a primary confirmation of its identity.

Expertise & Experience: The key diagnostic feature in the mass spectrum of a boronic ester is the unique isotopic pattern of boron. Boron has two stable isotopes: ¹¹B (80.1% natural abundance) and ¹⁰B (19.9%).[10] This means the molecular ion peak will appear as a pair of signals, with the [M+1] peak having an intensity of approximately 25% of the main [M] peak (relative to the ¹¹B isotope). This signature is a powerful tool to confirm the presence of a single boron atom in the molecule.

Trustworthiness: While different compounds can have the same nominal mass, it is highly unlikely for an impurity to also contain a single boron atom and thus mimic this characteristic isotopic pattern. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for boronic esters, as it minimizes fragmentation and typically shows the protonated molecule [M+H]⁺ or other adducts, simplifying spectral interpretation.[11]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (LC): Inject the sample onto a C18 HPLC column. Use a simple gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization) to elute the compound.

  • Ionization (MS): Analyze the column eluent using an ESI source in positive ion mode. The formic acid helps in the formation of the [M+H]⁺ ion.

  • Detection: Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-300 for a molecular weight of 196.08 g/mol ).

  • Data Analysis: Look for the ion corresponding to the expected mass (m/z 197.09 for [C₉H₁₄BO₂S]⁺). Verify that the isotopic pattern matches the theoretical distribution for a compound containing one boron atom.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the premier technique for determining the purity of non-volatile organic compounds. It separates the target molecule from impurities, allowing for their detection and quantification.

Expertise & Experience: The primary challenge in the HPLC analysis of boronic esters is their potential for on-column hydrolysis back to the more polar boronic acid.[12] This can lead to an inaccurate (underestimated) purity reading and peak tailing. The causality is the interaction of the boronic ester with active silanol groups on the surface of traditional silica-based columns.

Trustworthiness: To build a self-validating and reliable HPLC method, the following must be implemented:

  • Column Selection: Use a modern reversed-phase column with low silanol activity or an end-capped C18 column. Columns like the Waters XTerra MS C18 have been shown to minimize this on-column hydrolysis.[13]

  • Method Development: Develop a gradient method using a mobile phase of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Impurity Identification: To confirm the identity of the primary potential impurity (3-thienylboronic acid), a sample of the standard should be injected separately to determine its retention time. Any peak in the product sample chromatogram matching this retention time can be confidently assigned as the hydrolytic impurity.

Hydrolysis_Pathway cluster_detection Detection Method Ester 5,5-Dimethyl-2-(thiophen-3-yl) -1,3,2-dioxaborinane (Less Polar, Later Eluting in RP-HPLC) Water + 2 H₂O Ester->Water HPLC HPLC separates Ester from Acid & Diol Acid 3-Thienylboronic Acid (More Polar, Earlier Eluting in RP-HPLC) Diol Neopentyl Glycol (Very Polar) Water->Acid Water->Diol NMR ¹¹B NMR distinguishes Ester (δ ~28 ppm) from Acid (δ ~19 ppm)

Sources

Validation

DFT studies on thiophene boronate ester reaction mechanisms

As a Senior Application Scientist specializing in computational catalysis, I frequently consult with drug development teams struggling to optimize the Suzuki-Miyaura cross-coupling of heteroaryl compounds. Thiophene boro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computational catalysis, I frequently consult with drug development teams struggling to optimize the Suzuki-Miyaura cross-coupling of heteroaryl compounds. Thiophene boronate esters are critical building blocks for synthesizing bioactive molecules, but they present a unique mechanistic challenge: they are highly susceptible to base-catalyzed protodeboronation[1]. This destructive side reaction directly competes with the productive transmetalation step of the cross-coupling cycle.

To rationally design reaction conditions that favor cross-coupling over degradation, researchers rely on Density Functional Theory (DFT). However, the accuracy of your kinetic predictions is entirely dependent on your choice of computational software and density functional. This guide provides an objective, data-driven comparison of the leading DFT methodologies used to model thiophene boronate ester reactions, backed by benchmarked experimental data.

The Mechanistic Landscape: Cross-Coupling vs. Degradation

Before selecting a computational tool, we must understand the physical system. The Suzuki-Miyaura coupling of thiophene boronate esters involves a Pd(0)/Pd(II) catalytic cycle. The critical divergence point occurs prior to transmetalation, where the boronate ester can either successfully coordinate with the Pd(II) complex or undergo a prehydrolytic pathway leading to protodeboronation (Ar-B(OR)₂ → Ar-H)[1].

Mechanism ThioBoronate Thiophene Boronate Ester (Ar-B(OR)2) PreTrans Pre-Transmetalation Intermediate ThioBoronate->PreTrans Base / H2O ProtoDebor Protodeboronation Product (Ar-H) ThioBoronate->ProtoDebor Base-Catalyzed Hydrolysis (Side Reaction) PdCat Pd(0)L2 Catalyst OxAdd Oxidative Addition Complex (Ar'-Pd(II)-X) PdCat->OxAdd Ar'-X OxAdd->PreTrans TransTS Transmetalation TS [Ar-Pd(II)-Ar']‡ PreTrans->TransTS Rate Limiting Product Cross-Coupled Product (Ar-Ar') TransTS->Product Reductive Elimination

Figure 1: Divergent pathways of thiophene boronate esters: productive coupling vs. protodeboronation.

Software Showdown: Gaussian 16 vs. ORCA 5

For decades, Gaussian has been the undisputed industry standard. However, ORCA has rapidly gained dominance in transition-metal catalysis modeling due to its algorithmic efficiencies. When modeling bulky Pd-ligand complexes interacting with thiophene substrates, computational scaling becomes the primary bottleneck.

The causality behind ORCA's rise lies in its Resolution of the Identity with Chain of Spheres Exchange (RIJCOSX) approximation. Exact Hartree-Fock (HF) exchange calculations—required for hybrid functionals—scale poorly ( O(N4) ) in Gaussian. ORCA's RIJCOSX reduces this scaling significantly with negligible loss in accuracy, allowing researchers to run hybrid functionals on large Pd-phosphine complexes in a fraction of the time[2].

Table 1: Performance and Feature Comparison for Transition Metal Catalysis

Feature/MetricGaussian 16ORCA 5.0.xCausality / Impact on Workflow
Algorithm for Hybrid DFT Standard analytical integrationRIJCOSX approximationORCA is up to 10x faster for large Pd-ligand complexes without sacrificing accuracy.
Dispersion Corrections Manual keyword entry requiredBuilt-in (D3/D4) as defaultsDispersion is mandatory for modeling bulky phosphine ligands; ORCA prevents user-omission errors[2].
Post-HF Capabilities Excellent (MP2, CCSD(T))State-of-the-art (DLPNO-CCSD(T))ORCA enables near-linear scaling coupled-cluster single-point checks on large molecules.
Licensing Model High-cost commercial licenseFree for academic useDemocratizes high-level computational chemistry for academic research groups.

Functional Benchmarking: Solving the Transition Metal Problem

Choosing the wrong density functional will yield activation barriers that contradict experimental yields. Thiophene boronate ester transmetalation involves breaking and forming bonds around a transition metal (Pd), which often exhibits partial multi-reference character.

Many researchers mistakenly default to M06-2X because of its excellent performance in main-group organic chemistry. However, benchmark studies on Pd- and Ni-catalyzed bond activations reveal that M06-2X performs poorly for transition metals due to its high percentage of exact exchange, which exacerbates spin contamination and fails to capture static correlation[3].

Instead, PBE0-D3 and B3LYP-D3 are the superior choices. The inclusion of Grimme’s D3 dispersion correction is non-negotiable; without it, the attractive London dispersion forces between the thiophene ring and the catalyst's bulky ligands are ignored, artificially inflating the transmetalation barrier[3].

Table 2: Mean Absolute Deviation (MAD) of DFT Functionals for Pd/Ni Activation Barriers [3]

Density FunctionalTypeDispersion CorrectionMAD (kcal/mol)Verdict for Thiophene-Pd Modeling
PBE0-D3 Hybrid GGAYes (Grimme D3)1.1 Gold Standard. Best balance of exact exchange and correlation for Pd complexes.
PW6B95-D3 Hybrid Meta-GGAYes (Grimme D3)1.9Excellent alternative; highly robust for reaction energies.
B3LYP-D3 Hybrid GGAYes (Grimme D3)1.9Reliable, but single-point energies should be checked against PBE0.
M06 Hybrid Meta-GGAImplicit4.9Moderate. Struggles with the specific electronic structure of Pd(II).
M06-2X Hybrid Meta-GGAImplicit6.3Avoid. Fails due to partial breakdown in multi-reference character systems.

Experimental Protocol: A Self-Validating DFT Workflow

To ensure trustworthiness, a computational protocol cannot simply be a linear set of commands; it must be a self-validating system. The following step-by-step methodology guarantees that the calculated transmetalation transition states (TS) are physically meaningful and mathematically sound.

Workflow Input Conformational Search (CREST) GeomOpt Geometry Optimization (B3LYP-D3/def2-SVP) Input->GeomOpt Freq Frequency & IRC (Self-Validation Gate) GeomOpt->Freq SPE High-Level Single Point (PBE0-D3/def2-TZVPP + SMD) Freq->SPE 1 Imaginary Freq IRC Confirmed Analysis Gibbs Free Energy Surface Construction SPE->Analysis

Figure 2: Self-validating DFT workflow for modeling transition metal-catalyzed cross-coupling.

Step 1: Conformational Sampling

Thiophene boronate esters and bulky Pd-ligands have highly flexible rotational degrees of freedom.

  • Action: Run a semi-empirical conformational search using CREST (Conformer-Rotamer Ensemble Sampling Tool).

  • Causality: Optimizing only a user-drawn structure often traps the system in a local minimum, leading to artificially high relative energies. CREST ensures the global minimum is located before rigorous DFT is applied.

Step 2: Geometry Optimization (The Workhorse Level)
  • Action: Optimize the geometries of all intermediates and transition states using B3LYP-D3(BJ)/def2-SVP (or PBEh-3c) in ORCA or Gaussian.

  • Causality: A double-zeta basis set (def2-SVP) is computationally cheap enough to optimize large Pd-complexes iteratively, while the D3(BJ) dispersion correction ensures ligand folding and pi-stacking are accurately captured[2].

Step 3: Frequency Analysis & The Self-Validation Gate
  • Action: Perform a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Validation Gate 1: Intermediates must have zero imaginary frequencies. Transition states must have exactly one imaginary frequency corresponding to the bond-breaking/forming vector (e.g., the Pd-C bond formation and B-C bond cleavage).

  • Validation Gate 2 (IRC): Run an Intrinsic Reaction Coordinate (IRC) calculation on the TS. The IRC must smoothly connect downhill to the exact pre-transmetalation intermediate and the post-transmetalation product. If it deviates, the TS is invalid.

Step 4: High-Level Single-Point Energy Refinement
  • Action: Calculate the final electronic energy using PBE0-D3(BJ)/def2-TZVPP coupled with an implicit solvation model (e.g., SMD for 1,4-dioxane/water mixtures).

  • Causality: Geometry is relatively insensitive to basis set size, but energy is highly sensitive. Upgrading to a triple-zeta basis set (def2-TZVPP) minimizes basis set superposition error (BSSE). Furthermore, because protodeboronation is heavily influenced by solvent polarity and pH[1], applying the SMD solvation model during this final step is critical for comparing the activation barrier of transmetalation against the barrier of hydrolysis.

Conclusion

When modeling the delicate kinetic balance between thiophene boronate ester cross-coupling and protodeboronation, computational methodology dictates experimental success. While Gaussian remains a powerful tool, ORCA's RIJCOSX algorithm provides a distinct advantage in throughput for large transition metal complexes. More importantly, functional selection must be driven by benchmark data: relying on M06-2X will introduce severe errors for Pd-catalyzed steps, whereas PBE0-D3 stands as the rigorously validated gold standard for these systems[3]. By adhering to a self-validating workflow utilizing IRC checks and dispersion-corrected single-point refinements, researchers can confidently predict reaction outcomes and engineer better catalytic conditions.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

  • ORCA 6.1.1 Manual. Max Planck Institute for Kohlenforschung. [Link](Note: Sourced via general ORCA documentation insights)

  • DFT calcul
  • Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Chemistry - A European Journal (via PMC).[Link]

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Comparative

A Researcher's Guide to Cross-Validation of Experimental and Theoretical NMR for Boronate Esters

For researchers and professionals in drug development, the precise characterization of molecules is paramount. Boronate esters, with their increasing importance in organic synthesis and medicinal chemistry, demand rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecules is paramount. Boronate esters, with their increasing importance in organic synthesis and medicinal chemistry, demand rigorous structural elucidation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure.[2][3] This guide provides an in-depth comparison of experimental and theoretical NMR approaches for the analysis of boronate esters, offering a framework for robust cross-validation.

The synergy between experimental and computational methods offers a powerful strategy for structural verification.[4] While experimental NMR provides real-world data on the molecule's behavior in solution, theoretical calculations offer a detailed, atom-level prediction of NMR parameters.[5][6] Cross-validating these two datasets enhances the confidence in structural assignments and can help to identify subtle structural features that might otherwise be missed.[7]

The Role of ¹¹B NMR in Boronate Ester Characterization

The boron atom in boronate esters is NMR active, with the ¹¹B isotope (80.1% natural abundance) being the most commonly studied nucleus due to its higher sensitivity.[2] The chemical shift of ¹¹B is highly sensitive to the coordination state and electronic environment of the boron atom.[8] Trigonal planar (sp² hybridized) boron in boronate esters typically resonates in a characteristic downfield region of the ¹¹B NMR spectrum, generally between δ 20 and 35 ppm relative to the standard reference BF₃·OEt₂.[8][9] The formation of a tetracoordinate (sp³ hybridized) boronate complex, for instance, through coordination with a Lewis base, results in a significant upfield shift in the ¹¹B NMR spectrum, typically to a range of δ 5 to 15 ppm.[10][11] This distinct shift makes ¹¹B NMR an invaluable tool for studying the formation and stability of boronate ester complexes.[10][11]

Theoretical NMR Calculations: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting NMR parameters.[1][12] The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.[13][14]

Workflow for Theoretical NMR Prediction

A typical workflow for predicting the NMR spectrum of a boronate ester involves several key steps:

  • Structure Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is typically done using DFT methods, which calculate the lowest energy conformation of the molecule.[15]

  • NMR Parameter Calculation: Once the geometry is optimized, the NMR shielding constants are calculated using the GIAO method.[6] This calculation provides the theoretical shielding for each nucleus in the molecule.

  • Chemical Shift Referencing: The calculated shielding constants (σ_calc) are then converted to chemical shifts (δ_pred) using a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and BF₃·OEt₂ for ¹¹B.[16][17] The predicted chemical shift is calculated using the formula: δ_pred = σ_ref - σ_calc, where σ_ref is the shielding constant of the reference compound calculated at the same level of theory.

Workflow for theoretical NMR chemical shift prediction.
Choosing the Right Computational Method

The accuracy of theoretical NMR predictions is highly dependent on the chosen computational method, including the functional and basis set.[5] For boronate esters, hybrid functionals such as B3LYP and PBE0, combined with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), have been shown to provide a good balance of accuracy and computational cost.[15][18] It is also crucial to consider the effect of the solvent, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation.[19][20]

Experimental NMR: The Ground Truth

High-quality experimental NMR data is the foundation for any meaningful cross-validation. For boronate esters, this typically involves acquiring ¹H, ¹³C, and ¹¹B NMR spectra.

Experimental Protocol for Boronate Ester NMR
  • Sample Preparation: Dissolve the boronate ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides a good signal-to-noise ratio. The choice of solvent is critical as it can influence the chemical shifts, particularly for protons involved in hydrogen bonding.[21]

  • ¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment of signals, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.[2]

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. Due to the quadrupolar nature of the ¹¹B nucleus, the signals can be broad.[22] Using a quartz NMR tube can help to minimize background signals from borosilicate glass.[22] The spectrum should be referenced to an external standard of BF₃·OEt₂.[16]

Workflow for experimental NMR data acquisition and analysis.

Cross-Validation: Bridging Theory and Experiment

The core of the cross-validation process lies in the direct comparison of the experimental and theoretical NMR data. This comparison should be both qualitative and quantitative.

Data Comparison and Statistical Analysis

A powerful method for comparing the two datasets is to plot the experimental chemical shifts against the theoretically predicted values. A strong linear correlation, with a slope close to 1 and a high R² value, indicates good agreement between theory and experiment.[4]

NucleusExperimental δ (ppm)Theoretical δ (ppm)Difference (ppm)
¹H
H-17.857.92-0.07
H-27.427.45-0.03
............
¹³C
C-1135.2136.0-0.8
C-2128.9129.5-0.6
............
¹¹B
B-130.531.2-0.7

Table 1: Example Comparison of Experimental and Theoretical NMR Chemical Shifts for a Phenylboronate Ester.

For a more rigorous analysis, statistical metrics such as the Mean Absolute Error (MAE) and the Root Mean Square Error (RMSE) can be calculated.[23] These metrics provide a quantitative measure of the accuracy of the theoretical predictions.

Statistical Analysis of Prediction Errors

Metric¹H¹³C¹¹B
MAE (ppm) 0.151.52.5
RMSE (ppm) 0.202.03.0

Table 2: Typical Statistical Errors for DFT-Predicted NMR Chemical Shifts of Boronate Esters.

It is important to note that larger deviations for ¹¹B are expected due to the broader nature of the signals and the sensitivity of the boron chemical shift to environmental factors.[15][24]

Best Practices for Robust Cross-Validation

  • Consistent Referencing: Ensure that both experimental and theoretical chemical shifts are referenced to the same standard.[16][17]

  • Consideration of Conational Isomers: For flexible molecules, it is important to consider the possibility of multiple conformations in solution. Theoretical calculations should ideally be performed on an ensemble of low-energy conformers, and the predicted NMR parameters should be averaged based on their Boltzmann populations.

  • Solvent Effects: The choice of solvent in both the experiment and the theoretical model should be consistent.[19][20] For systems where explicit solvent interactions are significant, such as those involving hydrogen bonding, including explicit solvent molecules in the DFT calculations can improve the accuracy of the predictions.[21]

  • Cross-Validation as an Iterative Process: If significant discrepancies are observed between the experimental and theoretical data, it may be necessary to revisit the proposed structure or the computational model. This iterative process of refinement is a key aspect of robust structural elucidation.[7]

Conclusion

The cross-validation of experimental and theoretical NMR data provides a powerful and reliable framework for the structural elucidation of boronate esters. By combining the strengths of both approaches, researchers can achieve a higher level of confidence in their structural assignments, which is crucial for advancing drug discovery and development. This integrated approach not only validates the proposed structure but also provides deeper insights into the electronic and conformational properties of these important molecules.

References

  • Bagno, A., D’Amico, F., & Saielli, G. (2012). Calculating NMR Chemical Shifts in Solvated Systems. ResearchGate. [Link]

  • Chen, Y., & Duan, X. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC. [Link]

  • Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University. [Link]

  • Gao, Y., et al. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach. OPUS at UTS. [Link]

  • Chen, Y., & Duan, X. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. [Link]

  • Sheppard, T. D., & Bultinck, P. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. ACS Publications. [Link]

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  • Bagno, A., & Saielli, G. (2014). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. PMC. [Link]

  • Wiskur, S. L. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Li, S., et al. (2025). Decoding the Competing Effects of Dynamic Solvation Structures on Nuclear Magnetic Resonance Chemical Shifts of Battery Electrolytes via Machine Learning. arXiv.org. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic Esters as Protective Groups in Carbohydrate Chemistry: Processes for Acylation, Silylation and Alkylation of Glycoside-Derived Boronates. The Royal Society of Chemistry. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. [Link]

  • Kılıç, A., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. [Link]

  • Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers. [Link]

  • Kohl, M., & Klein, M. S. (2018). Statistical Analysis of NMR Metabolic Fingerprints: Established Methods and Recent Advances. PMC. [Link]

  • Qiu, D., et al. (n.d.). Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

  • Al-Rawi, J. M. A., & McMaster, J. (n.d.). 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor. ChemRxiv. [Link]

  • Jensen, F. (2025). Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. Books.
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  • University of Ottawa NMR Facility. (2007). External Chemical Shift Referencing. University of Ottawa NMR Facility Blog. [Link]

  • Sheppard, T. D., & Bultinck, P. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Imperial College London. [Link]

  • Kılıç, A., et al. (2020). Synthesis and Effective Catalytic Performance in Cycloaddition Reactions with CO2 of boronate esters versus N-Heterocyclic Carbene (NHC)-stabilized boronate esters. The Royal Society of Chemistry. [Link]

  • Schurko, R. W., et al. (2021). Solid-State 11B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand. RSC Publishing. [Link]

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  • Wu, C. H., & Ramamoorthy, A. (2001). Complete cross-validation and R-factor calculation of a solid-state NMR derived structure. PubMed. [Link]

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  • Gao, Y., et al. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega. [Link]

  • Gao, Y., et al. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. PMC. [Link]

  • Smith, A. D., et al. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

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  • Gao, Y., et al. (2019). (PDF) 11 B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ResearchGate. [Link]

  • Gao, Y., et al. (2019). Experimental and Predicted 11 B NMR Chemical Shifts (in ppm) for Selected Boron−Hydrogen Compounds a δ pred. ResearchGate. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

  • Montelione, G. T., et al. (2024). Restraint Validation of Biomolecular Structures Determined by NMR in the Protein Data Bank. bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane: Personal Protective Equipment and Operational Best Practices

Welcome to a comprehensive guide designed for the discerning researcher. In our field, precision and safety are paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the discerning researcher. In our field, precision and safety are paramount. This document moves beyond a simple checklist to provide a deep, technically-grounded framework for handling 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental outcomes. We will explore the "why" behind each recommendation, grounding our protocols in the specific chemical nature of this reagent.

Hazard Assessment: A Tale of Two Moieties

To establish a robust safety protocol, we must first understand the compound's constituent parts and their associated risks. 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane is a molecule with a dual-hazard profile, stemming from its organoboron core and its thiophene periphery.

  • The Organoboron Core (Dioxaborinane): This portion of the molecule is a neopentyl glycol boronate ester. Boronate esters are generally favored in synthesis for their enhanced stability compared to their corresponding boronic acids.[1][2] They are typically crystalline solids that are less prone to dehydration-driven anhydride formation.[2] However, they are not inert. The primary vulnerability of the C-B bond is protodeboronation, a reaction that can be catalyzed by moisture.[1] Therefore, while relatively stable, the compound's integrity and reactivity can be compromised by improper handling in humid environments.[1][]

  • The Thiophene Periphery: The thiophene ring introduces a distinct set of biological hazards. Thiophene and its derivatives are known to be irritants to the eyes, skin, and respiratory system.[4][5] More significantly, the in-vivo metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to the formation of reactive and potentially toxic intermediates, such as S-oxides and epoxides.[6][7][8] These reactive metabolites are implicated in the toxic effects of some thiophene-containing drugs.[7][8] For the laboratory professional, this means that exposure via all routes—inhalation, ingestion, and dermal absorption—must be meticulously avoided.[4][5]

Based on available data for the analogous 2-substituted isomer, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled.[9]

Core Personal Protective Equipment (PPE): The "Always-On" Protocol

The primary line of defense against chemical exposure is a consistent and correctly implemented PPE regimen. For this compound, the following are considered mandatory for all handling procedures.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant, chemical splash goggles. A face shield is recommended when handling larger quantities (>25g) or during procedures with a high splash potential.Protects against accidental splashes of the solid or solutions. The thiophene moiety is a known eye irritant.[4][5] Standard safety glasses with side shields offer insufficient protection from splashes.[10]
Skin & Body Protection A long-sleeved, knee-length laboratory coat, preferably made of a flame-resistant material. Clothing must cover the legs completely (no shorts or skirts).[10] Closed-toe shoes are mandatory.[10][11]The lab coat provides a critical barrier against spills and fine dust.[10] Since the compound is harmful upon skin contact, full coverage of arms and legs is essential to prevent accidental exposure.
Hand Protection Nitrile gloves are the minimum requirement. For extended handling or when working with solutions, double-gloving is strongly recommended.Nitrile provides good resistance to a wide range of chemicals and protects against dermal absorption, a key exposure route for thiophene derivatives.[5] Contaminated gloves should be removed and disposed of immediately as hazardous waste, followed by hand washing.[12][13]

Respiratory Protection: Engineering Controls as the Primary Defense

Direct respiratory protection should be a secondary measure, with primary reliance on robust engineering controls.

  • Primary Control: The Chemical Fume Hood: All handling of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, especially weighing of the solid, must be performed inside a certified chemical fume hood.[14] This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure for harmful thiophene compounds.[4]

  • When to Consider a Respirator: A respirator (e.g., a full-face APR with multi-sorbent cartridges) may be necessary only in non-routine situations, such as a large spill outside of a fume hood or a failure of ventilation systems.[15] All respirator use must comply with your institution's formal respiratory protection program, which includes fit-testing and training.

Operational Workflow: From Vial to Waste Disposal

A safe protocol is a self-validating system. The following workflow integrates safety checkpoints at every stage. The process begins with the assumption that all glassware has been oven-dried to remove adsorbed moisture, which could compromise the reagent.[16][17][18]

G cluster_prep Preparation cluster_handling Handling (Solid) cluster_disposal Disposal & Cleanup prep_start Don Core PPE (Goggles, Lab Coat, Gloves) fume_hood Work Inside Certified Chemical Fume Hood prep_start->fume_hood glassware Use Oven-Dried Glassware and Equipment fume_hood->glassware weigh Tare Dried Vial. Weigh Solid Compound. glassware->weigh transfer Carefully Transfer Solid. Avoid Dust Generation. weigh->transfer seal Immediately Seal Reagent and Sample Vessels transfer->seal waste_ppe Dispose of Contaminated PPE (Gloves, Weigh Boats) in Hazardous Waste seal->waste_ppe waste_rinse Rinse Contaminated Glassware. Collect First Rinse as Hazardous Waste waste_ppe->waste_rinse cleanup Clean Work Area waste_rinse->cleanup

Caption: Workflow for handling 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane.

Step-by-Step Protocol:

  • Preparation: Before retrieving the chemical, don all core PPE. Ensure you are working within a fume hood and that all necessary glassware and spatulas are clean and dry.[16][19]

  • Handling: This compound is a solid. To minimize dust inhalation, handle the container and perform transfers gently. Use a clean, dry spatula. Weigh the compound into a tared and sealed container if it will not be used immediately.

  • Storage: The reagent bottle must be securely sealed immediately after use. It is recommended to store the compound in a freezer (-20°C), under an inert atmosphere, and in a dark place to maximize its shelf life and prevent degradation from moisture and air.[1]

  • Disposal: All materials that have come into contact with the compound are considered hazardous waste.

    • Solid Waste: Contaminated weigh boats, gloves, and disposable items must be placed in a clearly labeled, sealed hazardous waste container.[13]

    • Empty Containers: The original reagent bottle, once empty, should be managed as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[20]

    • Liquid Waste: If the compound is used in a solution, the resulting waste stream must be collected in a labeled, compatible hazardous waste container.[20]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accident.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the solid.[13] Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[13][21]

    • Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.[13]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21][22]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[21][22]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[21]

By adhering to these scientifically-grounded protocols, you can handle 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane with confidence, ensuring both your personal safety and the integrity of your research.

References

  • Handling air-sensitive reagents AL-134. Division of Research Safety. [Link]

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  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • Thiophene. Datasheet. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. New Jersey Department of Health. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, November 17). ACS Publications. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
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